Product packaging for 4,6-Dimethylnicotinaldehyde(Cat. No.:CAS No. 116785-23-0)

4,6-Dimethylnicotinaldehyde

Cat. No.: B055874
CAS No.: 116785-23-0
M. Wt: 135.16 g/mol
InChI Key: NXNMBOWNWKPVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dimethylnicotinaldehyde (CAS 116785-23-0) is a specialized pyridine-based chemical building block with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . This compound features an aldehyde functional group on a dimethyl-substituted pyridine ring, making it a valuable precursor in synthetic organic chemistry, particularly for the construction of more complex heterocyclic systems . While this specific isomer's applications are an active area of research, nicotinaldehydes as a class are profoundly significant in medicinal chemistry and materials science. Researchers utilize these structures as key intermediates in Suzuki-Miyaura cross-coupling reactions to create biphenyl motifs, which are core structures in pharmaceuticals and organic electronic materials . Furthermore, nicotinaldehyde derivatives serve as essential precursors for synthesizing biologically active molecules, such as 1,4-dihydropyridinedicarboxylates, which have demonstrated notable antifungal and α-glucosidase inhibitory activities in scientific studies . The pyridine core is a privileged scaffold in drug discovery, associated with a wide range of biological activities including antifungal, antiviral, and anti-inflammatory effects . In materials science, pyridine derivatives are investigated for their potential applications in nonlinear optics (NLO) and as components in organic solar cells due to their favorable electron-transporting properties . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B055874 4,6-Dimethylnicotinaldehyde CAS No. 116785-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-7(2)9-4-8(6)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNMBOWNWKPVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthesis for 4,6-dimethylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, documented synthetic route in the current body of scientific literature, this paper details a rational, evidence-based approach commencing from readily available starting materials. The proposed pathway involves the construction of a functionalized pyridine ring, followed by a series of transformations to install the desired aldehyde functionality. This guide provides a comprehensive overview of the theoretical basis for each step, detailed experimental protocols for analogous reactions, and a summary of expected quantitative data. The logical workflow of the synthesis is also visualized using a process flow diagram.

Introduction

Substituted nicotin-aldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds. The unique substitution pattern of this compound, featuring methyl groups at the 4- and 6-positions and a formyl group at the 3-position, presents a specific synthetic challenge. This guide proposes a robust and adaptable synthetic strategy to obtain this target molecule, addressing the current gap in available literature.

The proposed synthetic route begins with the well-established Guareschi-Thorpe condensation to form a 2-pyridone ring system, which is then strategically modified through chlorination, dehalogenation, and nitrile reduction to yield the final aldehyde product.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process, starting from the condensation of acetylacetone and cyanoacetamide. The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Pathway A Acetylacetone + Cyanoacetamide B 3-Cyano-4,6-dimethyl-2-pyridone A->B Guareschi-Thorpe Condensation C 2-Chloro-4,6-dimethylnicotinonitrile B->C Chlorination (e.g., POCl3) D 4,6-Dimethylnicotinonitrile C->D Dechlorination (e.g., Catalytic Hydrogenation) E This compound D->E Nitrile Reduction (e.g., DIBAL-H)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key transformation in the proposed synthesis. These protocols are based on established methodologies for similar substrates and may require optimization for the specific target molecule.

Stage 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

The initial step involves the base-catalyzed condensation of acetylacetone with cyanoacetamide, a variation of the Guareschi-Thorpe reaction, to form the core pyridone structure.[1][2]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Add a catalytic amount of a suitable base, such as piperidine or an amino acid like glycine.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.

Expected Data:

ParameterExpected Value
Yield50-60%
Melting Point>300 °C (decomposes)
AppearanceWhite to off-white solid
Stage 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

The hydroxyl group of the 2-pyridone is converted to a chloride to facilitate its subsequent removal. This is typically achieved using a chlorinating agent like phosphorus oxychloride.

Experimental Protocol:

  • In a fume hood, carefully add 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4,6-dimethylnicotinonitrile.

Expected Data:

ParameterExpected Value
Yield60-70%
AppearanceSolid
Stage 3: Synthesis of 4,6-Dimethylnicotinonitrile

The 2-chloro substituent is removed via catalytic hydrogenation, yielding the desired 4,6-dimethylnicotinonitrile.

Experimental Protocol:

  • Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a palladium-on-carbon catalyst (Pd/C, typically 5-10 mol%).

  • Introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to afford 4,6-dimethylnicotinonitrile.

Expected Data:

ParameterExpected Value
Yield>90%
AppearanceSolid
Stage 4: Synthesis of this compound

The final step is the reduction of the nitrile group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation.

Experimental Protocol:

  • Dissolve 4,6-dimethylnicotinonitrile (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) in a suitable solvent (e.g., toluene or hexanes) to the reaction mixture.

  • Stir the reaction at low temperature for a specified period, monitoring by TLC.

  • Quench the reaction by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Data:

ParameterExpected Value
Yield60-80%
AppearanceOil or low-melting solid

Alternative Synthetic Strategies

While the proposed pathway offers a logical and feasible route, other strategies could also be explored. The logical relationship between these alternative approaches is illustrated below.

Alternative_Strategies cluster_start Starting Material cluster_path1 Direct Formylation cluster_path2 Selective Oxidation cluster_end Target Molecule A 2,4-Lutidine B Vilsmeier-Haack Reaction A->B Formylating Agent C Reimer-Tiemann Reaction A->C Formylating Agent D Selective Oxidation of 4-Methyl Group A->D Oxidizing Agent E This compound B->E C->E D->E

Caption: Alternative approaches to this compound.

  • Direct Formylation of 2,4-Lutidine: Reactions such as the Vilsmeier-Haack or Reimer-Tiemann could potentially introduce a formyl group directly onto the 2,4-lutidine ring. However, the regioselectivity of these reactions on a substituted pyridine ring would need to be carefully investigated.

  • Selective Oxidation of a Methyl Group: The selective oxidation of one of the methyl groups of 2,4-lutidine to an aldehyde is another possibility. This would require a reagent or catalyst that can differentiate between the two methyl groups, which is a significant synthetic challenge.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed multi-step sequence, starting from the Guareschi-Thorpe condensation, offers a plausible and adaptable route based on well-established chemical transformations. The provided experimental protocols for analogous reactions serve as a solid foundation for researchers to develop a successful synthesis of this target molecule. Further experimental validation and optimization of each step are necessary to establish a definitive and efficient protocol. The exploration of alternative strategies, such as direct formylation or selective oxidation, may also warrant investigation to identify more direct and efficient synthetic routes.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylnicotinaldehyde, a substituted pyridine derivative, holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic characteristics, and potential biological activities. Due to the limited availability of direct experimental data for this specific isomer, this document combines theoretical predictions, data from structurally related compounds, and established chemical principles to offer a thorough profile. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Physicochemical Properties

PropertyPredicted/Estimated ValueNotes
Molecular Formula C₈H₉NO-
Molecular Weight 135.16 g/mol -
Melting Point Not availableExpected to be a low-melting solid or liquid at room temperature, similar to other dimethyl-substituted pyridines.
Boiling Point ~200-220 °C (at 760 mmHg)Estimated based on the boiling points of related isomers and substituted pyridines.
pKa (of pyridinium ion) 4.5 - 5.5The electron-withdrawing nature of the aldehyde group is expected to decrease the basicity of the pyridine nitrogen compared to 4,6-dimethylpyridine.
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). Limited solubility in water.The presence of the polar aldehyde and pyridine nitrogen allows for some water solubility, but the methyl groups and aromatic ring decrease it.
LogP 1.5 - 2.0The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity.

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aldehyde-H9.8 - 10.2SingletHighly deshielded proton characteristic of an aldehyde.
Aromatic-H (H2)~8.8SingletProton at the 2-position of the pyridine ring.
Aromatic-H (H5)~7.2SingletProton at the 5-position of the pyridine ring.
Methyl-H (C4-CH₃)~2.5SingletProtons of the methyl group at the 4-position.
Methyl-H (C6-CH₃)~2.6SingletProtons of the methyl group at the 6-position.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Aldehyde C=O190 - 195Characteristic chemical shift for an aldehyde carbonyl carbon.
Aromatic C (C2, C6)150 - 160Carbons adjacent to the nitrogen in the pyridine ring.
Aromatic C (C4)145 - 155Carbon bearing a methyl group.
Aromatic C (C3, C5)120 - 140Other aromatic carbons.
Methyl C (C4-CH₃, C6-CH₃)18 - 25Chemical shifts for the methyl group carbons.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching frequency of the carbonyl group.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (aldehyde)1690 - 1715Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=N, C=C (aromatic ring)1400 - 1600Medium to Strong

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a plausible method for the synthesis of this compound from 4,6-dimethylpyridine.

Materials:

  • 4,6-Dimethylpyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 equivalents) to anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF solution with stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 4,6-dimethylpyridine (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 4,6-Dimethylpyridine 4,6-Dimethylpyridine Reaction Mixture Reaction Mixture 4,6-Dimethylpyridine->Reaction Mixture Vilsmeier Reagent (POCl3 + DMF) Vilsmeier Reagent (POCl3 + DMF) Vilsmeier Reagent (POCl3 + DMF)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Quenching Quenching Reflux->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product This compound Purification (Chromatography)->Product

Synthetic workflow for this compound.
Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to identify the chemical shifts, multiplicities, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Identify the characteristic absorption bands, particularly the strong C=O stretch of the aldehyde.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader class of nicotinaldehyde derivatives has shown a range of biological effects.

Potential Areas of Interest:

  • Antimicrobial Activity: Substituted pyridines are known to exhibit antibacterial and antifungal properties. The specific substitution pattern of this compound may confer activity against various microbial strains.

  • Enzyme Inhibition: The aldehyde functionality can potentially interact with active sites of various enzymes, making it a candidate for inhibitor screening.

  • Precursor for Bioactive Molecules: this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as novel kinase inhibitors or receptor antagonists.

Hypothetical Signaling Pathway Interaction:

Given the reactivity of the aldehyde group, it is plausible that this compound could interact with cellular signaling pathways that are sensitive to reactive carbonyl species. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

G This compound This compound Keap1 Keap1 This compound->Keap1 Covalent Modification (Hypothetical) Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Activation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Upregulation

Hypothetical interaction with the Keap1-Nrf2 pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its physicochemical properties, based on sound chemical principles and data from related compounds. The detailed synthetic and characterization protocols are intended to empower researchers to further investigate this molecule. Future studies are warranted to experimentally validate the predicted properties and to explore its potential applications in drug discovery and materials science, particularly in leveraging its unique substitution pattern on the pyridine ring.

An In-depth Technical Guide to Dimethylnicotinaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties and availability of 4,6-dimethylnicotinaldehyde and its closely related isomers. Extensive searches of chemical databases and scientific literature indicate that This compound is not a commercially available or well-documented compound, and a specific CAS number could not be identified for this structure.

This document provides a summary of available data for structurally similar and commercially available isomers, including 2,4-dimethylnicotinaldehyde and 2,6-dimethylpyridine-3-carbaldehyde, to serve as a reference for research and development in this area.

Chemical Structure and Identification

While no specific data exists for this compound, its structure can be inferred from its IUPAC name as a pyridine ring with methyl groups at positions 4 and 6, and an aldehyde group at position 3. For comparison, the structures of related, documented isomers are presented below.

Table 1: Structures of Dimethylnicotinaldehyde Isomers

Compound NameStructure
This compound (Hypothetical)
2,4-Dimethylnicotinaldehyde
2,6-Dimethylpyridine-3-carbaldehyde
5,6-Dimethyl-3-pyridinecarboxaldehyde

Physicochemical Data of Related Isomers

Quantitative data for commercially available dimethylnicotinaldehyde isomers is summarized below. This information is critical for applications in synthetic chemistry and drug design.

Table 2: Physicochemical Properties of Dimethylnicotinaldehyde Isomers

Property2,4-Dimethylnicotinaldehyde[1]2,6-Dimethylpyridine-3-carbaldehyde5,6-Dimethyl-3-pyridinecarboxaldehyde
CAS Number 168072-32-0[1]650141-20-11174028-17-1
Molecular Formula C₈H₉NO[1]C₈H₉NOC₈H₉NO
Molecular Weight 135.16 g/mol [1]135.17 g/mol 135.17 g/mol
Purity ≥98%[1]≥97% (NMR)Not specified
Appearance Not specifiedLight yellow liquidNot specified
Storage Conditions 4°C, stored under nitrogen[1]≤ -4 °CNot specified
SMILES CC1=C(C=O)C(=NC=C1)C[1]O=Cc1cncc(C)c1CNot specified

Experimental Protocols and Methodologies

Due to the lack of specific literature on this compound, no experimental protocols for its synthesis or use can be provided.

However, the synthesis of related substituted pyridines has been documented. For instance, the synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is achieved through a three-component condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)-piperidine. This suggests that multi-component reactions could be a viable strategy for the synthesis of various substituted nicotinic aldehydes, potentially including the 4,6-dimethyl isomer.

Signaling Pathways and Logical Relationships

As no biological or pharmacological studies involving this compound have been identified, there are no known signaling pathways or experimental workflows to visualize.

For researchers interested in the potential applications of such compounds, it is worth noting that a related compound, 2,6-dimethylpyridine-3-carboxaldehyde, has been used in the synthesis of Epelsiban, an oxytocin receptor antagonist. This highlights the potential for dimethylnicotinaldehyde derivatives to serve as intermediates in the development of therapeutic agents.

To illustrate a generalized workflow for the potential investigation of a novel compound like this compound, a logical diagram is provided below.

logical_workflow Logical Workflow for Novel Compound Investigation cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_development Lead Optimization and Preclinical Development Synthesis Hypothesize Synthetic Route Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Target_Identification Identify Potential Biological Targets Characterization->Target_Identification In_Vitro_Assays In Vitro Assays Target_Identification->In_Vitro_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A generalized workflow for the synthesis, screening, and development of a novel chemical entity.

Conclusion

References

A Technical Guide to the Biological Activities of Substituted Nicotin-aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotin-aldehydes and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The unique chemical scaffold, featuring a pyridine ring bearing an aldehyde group, allows for extensive structural modifications, leading to a diverse range of biological activities. These compounds have been explored for their potential as anticancer, antimicrobial, and insecticidal agents, among other therapeutic and commercial applications. This guide provides an in-depth overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Derivatives of nicotin-aldehyde have emerged as a promising class of compounds for cancer therapy.[1] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Furthermore, recent studies have uncovered a novel role for nicotin-aldehyde in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a critical coenzyme, which has significant implications for cancer treatments that target NAD metabolism.[2][3]

Mechanism of Action: Cytotoxicity and NAD Biosynthesis

Many nicotin-aldehyde derivatives exert their anticancer effects by triggering apoptosis.[1] However, a particularly noteworthy mechanism involves the Preiss-Handler pathway for NAD biosynthesis.[2] Some cancer therapies rely on depleting intracellular NAD levels using agents that inhibit key enzymes like NAMPT.[2][3] Nicotinaldehyde has been identified as a novel precursor that can replenish these NAD levels in leukemia cells, thereby counteracting the effects of such anticancer agents.[2] In the tumor microenvironment, nicotinaldehyde is converted to nicotinic acid (NA), which then enters the Preiss-Handler pathway to restore NAD pools, highlighting a potential mechanism of drug resistance.[2][3]

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of these compounds is commonly evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cancer cell growth.

Table 1: Anticancer Activity of 5-(Thiophen-2-yl)nicotinaldehyde Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) MCF-7 (Breast) 1.91 [1]
TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) MCF-7 (Breast) 2.63 [1]

| Compound 20b (A 1,3,4-thiadiazole derivative) | HepG-2 (Liver) | 4.37 ± 0.7 |[1] |

Signaling and Metabolic Pathways

// Nodes Nicotinaldehyde [label="Nicotinaldehyde\n(in Tumor Microenvironment)", fillcolor="#FBBC05", fontcolor="#202124"]; NA [label="Nicotinic Acid\n(NA)", fillcolor="#FBBC05", fontcolor="#202124"]; NAMN [label="Nicotinic Acid\nMononucleotide (NAMN)", fillcolor="#FBBC05", fontcolor="#202124"]; NAAD [label="Nicotinic Acid\nAdenine Dinucleotide (NAAD)", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAMPT_Inhibitor [label="NAMPT Inhibitor\n(e.g., APO866)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAMPT_Pathway [label="NAD Salvage Pathway\n(Blocked)", shape=plaintext, fontcolor="#5F6368"]; Cell_Survival [label="Cancer Cell Survival\nand Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nicotinaldehyde -> NA [label="Conversion"]; NA -> NAMN [label="NAPRT\n(Preiss-Handler Pathway)"]; NAMN -> NAAD; NAAD -> NAD; NAD -> Cell_Survival [label="Sustains"]; NAMPT_Inhibitor -> NAMPT_Pathway [style=dashed, arrowhead=tee, label="Inhibits"]; } caption: NAD Biosynthesis via the Preiss-Handler Pathway from Nicotinaldehyde.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (substituted nicotin-aldehydes) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against compound concentration.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Nicotin-aldehyde Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h)& Solubilize with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Antimicrobial Activity

Nicotinic acid derivatives, synthesized from nicotinic acid hydrazide and various aldehydes, have demonstrated significant antibacterial and antifungal properties.[4][5] These compounds are particularly active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains.[5]

Data Presentation: Antimicrobial Efficacy

The antimicrobial potential is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and Oxadiazoline Derivatives

Compound Target Microorganism MIC (µg/mL) Reference
Acylhydrazone 13 Staphylococcus epidermidis ATCC 12228 1.95 [5]
Acylhydrazone 13 Staphylococcus aureus ATCC 43300 (MRSA) 7.81 [5]
1,3,4-Oxadiazoline 25 Bacillus subtilis ATCC 6633 7.81 [5]
1,3,4-Oxadiazoline 25 Staphylococcus aureus ATCC 6538 7.81 [5]
1,3,4-Oxadiazoline 25 Staphylococcus aureus ATCC 43300 (MRSA) 15.62 [5]
Nicotinamide NC 3 Pseudomonas aeruginosa ATCC 27853 0.016 mM [6]

| Nicotinamide NC 5 | Gram-positive bacteria | 0.03 mM |[6] |

Experimental Protocols

1. Broth Microdilution Method (for MIC Determination)

This protocol is used to determine the MIC of a compound against various bacterial and fungal strains, following guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

  • Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., S. aureus, P. aeruginosa, C. albicans) in a suitable broth medium to a concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution : Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation : Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for yeast.

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Optical density can also be measured with a plate reader to calculate survival percentages.[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay A Prepare Serial Dilutions of Test Compounds C Inoculate Microtiter Plate (Compounds + Microbes) A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (24-48h at 37°C) C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Other Biological Activities & Related Pathways

Insecticidal Activity

Substituted nicotin-aldehydes are crucial precursors in the synthesis of neonicotinoid insecticides.[7] These synthetic compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, causing overstimulation of the nervous system, which leads to paralysis and death.[7] This mechanism highlights the interaction of the nicotinic scaffold with key neurological receptors.

Nicotine Metabolism and Action

Nicotine, the parent compound, is primarily metabolized in the liver to cotinine. This process involves two key steps: an initial oxidation mediated by the enzyme CYP2A6 to form a nicotine-Δ1′(5′)-iminium ion, followed by a second oxidation catalyzed by a cytoplasmic aldehyde oxidase.[8] The psychoactive effects of nicotine are mediated by its binding to nAChRs in the brain, which facilitates the release of various neurotransmitters, most notably dopamine in the mesolimbic reward pathway.[9] This dopamine release is critical for the reinforcing and addictive properties of nicotine.[9][10]

// Nodes Nicotine [label="Nicotine", fillcolor="#FBBC05", fontcolor="#202124"]; nAChR [label="Nicotinic Acetylcholine\nReceptors (nAChRs)\nin VTA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DA_Neuron [label="Dopaminergic Neuron", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DA_Release [label="Dopamine Release\nin Nucleus Accumbens", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reward [label="Reward, Pleasure,\nAddiction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Nicotine -> nAChR [label="Binds & Activates"]; nAChR -> DA_Neuron [label="Stimulates"]; DA_Neuron -> DA_Release; DA_Release -> Reward [label="Mediates"]; } caption: Nicotine's action on the mesolimbic dopaminergic reward pathway.[9]

References

An In-depth Technical Guide to 4,6-Dimethylnicotinaldehyde Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinaldehyde, a pyridinecarboxaldehyde scaffold, is a recognized pharmacophore in medicinal chemistry. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of 4,6-dimethylnicotinaldehyde derivatives and their analogs. These compounds have emerged as a promising class of molecules, particularly in the realm of oncology, with demonstrated activity against key cancer-related targets. This document provides a comprehensive overview of their synthesis, detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action, including relevant signaling pathways.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the core scaffold, this compound, can be approached through established methods of pyridine ring construction, followed by functional group manipulation. A plausible and efficient route is the Hantzsch pyridine synthesis or a variation thereof, followed by functionalization to introduce the aldehyde group.

Proposed Synthesis of this compound

A likely synthetic pathway to this compound would involve the synthesis of a 4,6-dimethylnicotinonitrile intermediate, which can then be converted to the desired aldehyde. The synthesis of the nitrile intermediate has been reported in the literature.

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (A Key Intermediate)

This protocol is adapted from the synthesis of similar 2-chloronicotinonitrile derivatives.

  • Cyclization: A mixture of acetylacetone (1 equivalent) and malononitrile (1 equivalent) is refluxed in ethanol with a catalytic amount of piperidine for 2 hours to yield the cyclic intermediate.

  • Chlorination: The resulting pyridone is then treated with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine to afford 2-chloro-4,6-dimethylnicotinonitrile.[1]

  • Reduction to Aldehyde: The nitrile can be selectively reduced to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Derivatization of this compound

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations to generate a library of derivatives. The Knoevenagel condensation is a particularly useful reaction for this purpose.

Experimental Protocol: Knoevenagel Condensation

This is a general protocol for the Knoevenagel condensation of a heteroaromatic aldehyde with an active methylene compound.[2][3][4]

  • Reaction Setup: To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1 equivalent) in a suitable solvent (e.g., ethanol, water), add a catalytic amount of a base (e.g., piperidine, triethylamine, or an environmentally benign catalyst).[2][3][4]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization.

G cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization via Knoevenagel Condensation Acetylacetone Acetylacetone Malononitrile Malononitrile Piperidine Piperidine Cyclic_Intermediate Cyclic Intermediate POCl3 POCl3 / Base Nitrile_Intermediate 2-Chloro-4,6-dimethylnicotinonitrile DIBALH DIBAL-H Core_Aldehyde This compound Core_Aldehyde_Deriv This compound Active_Methylene Active Methylene Compound Base_Catalyst Base Catalyst Derivative α,β-Unsaturated Derivative

Biological Activities and Therapeutic Potential

Pyridine-based compounds are known to exhibit a wide range of biological activities, with a significant number of approved drugs containing this scaffold. Derivatives of this compound and its analogs have shown considerable promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression.

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. Analogs of this compound have demonstrated significant cytotoxicity against various cancer cell lines. The data presented below is for closely related pyridine derivatives, highlighting the potential of this structural class.

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives (Analogs)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A (Pyridine-derived VEGFR-2 inhibitor)HepG2 (Liver)4.25[5]
MCF-7 (Breast)6.08[5]
Compound B (Pyridine-derived VEGFR-2 inhibitor)HepG2 (Liver)4.34[5]
MCF-7 (Breast)10.29[5]
Compound C (3-cyano-6-naphthylpyridine derivative)PC3 (Prostate)0.05[6]
DU145 (Prostate)0.08[6]
MCF-7 (Breast)0.03[6]
Compound D (Pyridine-urea derivative)MCF-7 (Breast)3.93[7]
Compound E (Pyridone derivative)HepG2 (Liver)4.5[8]

Mechanism of Action and Signaling Pathways

The anticancer effects of many pyridine-based compounds are attributed to their ability to inhibit specific signaling pathways that are crucial for tumor growth, proliferation, and survival. Two prominent targets for pyridine derivatives are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).

VEGFR-2 Inhibition

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][9][10] Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply. Several pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[5][6][11]

G

HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[12][13][14] In cancer, the dysregulation of HDAC activity can lead to the silencing of tumor suppressor genes. HDAC inhibitors can restore normal gene expression patterns, leading to cell cycle arrest and apoptosis in cancer cells. The pyridine scaffold has been incorporated into the design of potent HDAC inhibitors.[12][13][14]

G

Experimental Protocols for Biological Assays

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G

Conclusion and Future Directions

Derivatives and analogs of this compound represent a promising scaffold for the development of novel anticancer agents. Their synthesis is accessible through established chemical methodologies, and the aldehyde functionality allows for diverse structural modifications. The biological data from closely related pyridine derivatives indicate potent activity against various cancer cell lines, with mechanisms of action involving the inhibition of key signaling pathways such as VEGFR-2 and HDAC.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for optimal potency and selectivity. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of in vivo models will be the next critical step in evaluating the therapeutic potential of the most promising candidates. This in-depth technical guide provides a solid foundation for researchers to advance the discovery and development of this exciting class of compounds.

References

An In-depth Technical Guide to the Spectral Data of 4,6-dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 4,6-dimethylnicotinaldehyde. The information presented includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and chemical synthesis, offering key data for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Table 1: 13C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
193.0C=O (Aldehyde)
143.9Aromatic C
141.6Aromatic C
130.6Aromatic C
130.1Aromatic C
21.6CH3
20.6CH3

Note: Data acquired at 151 MHz in CDCl3.

Expected Spectral Characteristics

Based on the structure of this compound, the following spectral characteristics can be anticipated:

  • 1H NMR: The spectrum is expected to show signals for the aldehydic proton (downfield, typically δ 9-10 ppm), two aromatic protons on the pyridine ring, and two distinct methyl groups. The coupling patterns of the aromatic protons will be indicative of their positions on the substituted pyridine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C8H9NO, 135.16 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and subsequent fragmentation of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1700 cm-1). Other significant absorptions would include C-H stretching from the aromatic ring and methyl groups, and C=N and C=C stretching vibrations from the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, MS, and IR spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to confirm the chemical structure of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 400 MHz or higher.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range appropriate for proton spectra, typically 0-12 ppm.

13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of 13C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range appropriate for carbon spectra, typically 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). A gas chromatograph (GC) or liquid chromatograph (LC) can be coupled for sample introduction.

Sample Preparation (for GC-MS with EI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).

GC-MS (EI) Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A suitable capillary column (e.g., HP-5MS).

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Data Analysis:

  • Identify the molecular ion peak (M+).

  • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm-1.

  • Number of Scans: 16-32 scans.

  • Resolution: 4 cm-1.

  • A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the aldehyde, C-H stretches, and aromatic ring vibrations.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

A general workflow for the spectral analysis of a chemical compound.

The Pivotal Role of Dimethylnicotinaldehyde Compounds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethylnicotinaldehyde, a class of substituted pyridine carboxaldehydes, is emerging as a critical building block in the synthesis of complex, biologically active molecules. While seemingly simple in structure, the strategic placement of methyl and aldehyde functional groups on the pyridine ring offers versatile reactivity for the construction of novel heterocyclic scaffolds. This technical guide provides an in-depth exploration of the potential applications of dimethylnicotinaldehyde compounds, with a primary focus on their role in the synthesis of the potent AKT inhibitor, Capivasertib (AZD5363), a significant advancement in cancer therapy. This document will detail the synthetic pathways, experimental protocols, and the underlying pharmacological mechanisms, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Core Application: Synthesis of the Pan-AKT Inhibitor Capivasertib (AZD5363)

A key application of dimethylnicotinaldehyde compounds is demonstrated in the synthesis of Capivasertib, a pyrrolopyrimidine-derived inhibitor of all three isoforms of the serine/threonine kinase AKT.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent occurrence in many human cancers, making AKT a prime therapeutic target.[3][4] Capivasertib has shown significant efficacy in clinical trials, particularly in the treatment of hormone receptor-positive, HER2-negative breast cancer with specific genetic alterations.[5][6]

The synthesis of Capivasertib involves the strategic use of a dimethylnicotinaldehyde isomer, 2,4-dimethyl-3-formylpyridine, as a key precursor for the construction of the core pyrrolopyrimidine scaffold.

Synthetic Pathway Overview

The synthesis of Capivasertib is a multi-step process that involves the convergence of two key intermediates: the pyrrolopyrimidine core derived from 2,4-dimethyl-3-formylpyridine and the chiral amino alcohol side chain, (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine.

G cluster_0 Synthesis of Pyrrolopyrimidine Core cluster_1 Synthesis of Side Chain 2,4-Dimethylnicotinaldehyde 2,4-Dimethylnicotinaldehyde Pyrrolopyrimidine Intermediate Pyrrolopyrimidine Intermediate 2,4-Dimethylnicotinaldehyde->Pyrrolopyrimidine Intermediate Multi-step synthesis Capivasertib (AZD5363) Capivasertib (AZD5363) Pyrrolopyrimidine Intermediate->Capivasertib (AZD5363) Coupling 4-Chloropropiophenone 4-Chloropropiophenone (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine 4-Chloropropiophenone->(S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine Multi-step synthesis (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine->Capivasertib (AZD5363)

Figure 1: Overall synthetic strategy for Capivasertib (AZD5363).

Experimental Protocols

Synthesis of the Pyrrolopyrimidine Core from 2,4-Dimethylnicotinaldehyde

While specific patent literature outlines various routes, a general conceptual pathway involves the condensation of 2,4-dimethyl-3-formylpyridine with a suitable amine-containing building block to form an enamine or related intermediate, followed by cyclization to construct the pyrrolo[2,3-d]pyrimidine ring system. The exact reagents and conditions are proprietary and can vary between different patented processes. A representative, though not exhaustive, protocol is described below based on general heterocyclic synthesis principles.

Materials:

  • 2,4-Dimethyl-3-formylpyridine

  • Aminoacetonitrile hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Formamide

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, 2,4-dimethyl-3-formylpyridine and aminoacetonitrile hydrochloride are added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude intermediate is then heated in formamide to facilitate the cyclization and formation of the pyrrolopyrimidine ring.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthesis of (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine

The synthesis of the chiral side chain can be achieved through various methods, including asymmetric reduction of a corresponding ketone.

Materials:

  • 1-(4-chlorophenyl)propan-1-one

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Borane-tetrahydrofuran complex (1.1 M in THF)

  • Ethanol

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-(4-chlorophenyl)propan-1-one in ethanol, hydroxylamine hydrochloride and triethylamine are added at room temperature and stirred for 16 hours.[7]

  • The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate.[7] The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated to give 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[7]

  • The crude imine is dissolved in THF, and a 1.1 M solution of borane-tetrahydrofuran complex is added.[7] The mixture is heated to 80°C for 16 hours.[7]

  • The reaction is quenched with 1 M hydrochloric acid and extracted with ethyl acetate.[7]

  • The organic extract is washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to yield 1-(4-chlorophenyl)propan-1-amine.[7] Chiral separation can be achieved using chiral chromatography or by using a chiral reducing agent in the reduction step to obtain the desired (S)-enantiomer.

Quantitative Data: Efficacy of Capivasertib

The clinical efficacy of Capivasertib, synthesized using dimethylnicotinaldehyde derivatives, has been evaluated in numerous studies. The following tables summarize key quantitative data from clinical trials.

Table 1: Progression-Free Survival (PFS) in Patients with Solid Tumors [8][9][10]

PopulationHazard Ratio (HR)95% Confidence Interval (CI)p-value
Intent-to-Treat (ITT)0.750.62–0.900.002
PI3K/AKT/PTEN-altered0.610.32–1.160.13

Table 2: Overall Survival (OS) in Patients with Solid Tumors [8][10]

PopulationHazard Ratio (HR)95% Confidence Interval (CI)p-value
Intent-to-Treat (ITT)0.610.47–0.780.0001

Table 3: Common Adverse Events (Grade ≥3) [10]

Adverse EventFrequency
Hyperglycemia20–24%
Diarrhea14–17%
Maculopapular rash11–16%

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Capivasertib is a potent ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3).[11][12] By binding to the ATP-binding pocket of AKT, Capivasertib prevents its phosphorylation and activation, thereby blocking downstream signaling.[4] This leads to the inhibition of cellular processes that are crucial for tumor growth and survival, such as cell proliferation, metabolism, and apoptosis evasion.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation TSC2 TSC2 AKT->TSC2 Inhibition GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth TSC2->mTORC1 Inhibition GSK3b->CellGrowth Regulation FOXO->Apoptosis Promotion Capivasertib Capivasertib (AZD5363) Capivasertib->AKT Inhibition

Figure 2: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.

Conclusion

Dimethylnicotinaldehyde compounds, particularly 2,4-dimethyl-3-formylpyridine, serve as indispensable building blocks in the synthesis of high-value, complex pharmaceutical agents. Their application in the synthesis of the pan-AKT inhibitor Capivasertib highlights their significance in the development of targeted cancer therapies. The ability to efficiently construct the core heterocyclic scaffold of such potent inhibitors underscores the value of dimethylnicotinaldehydes in medicinal chemistry. This technical guide provides a foundational understanding for researchers to explore the broader potential of this class of compounds in the discovery and development of novel therapeutics. Further research into the derivatization of dimethylnicotinaldehydes could unveil new chemical entities with diverse pharmacological activities.

References

In-depth Technical Guide: The Biological Mechanism of 4,6-dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 4,6-dimethylnicotinaldehyde in biological systems. As of late 2025, dedicated studies elucidating its signaling pathways, quantitative biological activity, and specific molecular targets are not publicly available.

While a detailed technical guide on the core mechanism of this compound cannot be constructed from the current body of research, this document serves to contextualize its potential biological relevance by examining the activities of the broader classes of molecules to which it belongs: substituted nicotinaldehydes and dimethylpyridine derivatives. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and to highlight areas ripe for future investigation.

The Landscape of Substituted Nicotinaldehydes in Biological Systems

Nicotinaldehyde, or 3-pyridinecarboxaldehyde, and its derivatives are recognized as versatile chemical intermediates in the synthesis of a wide range of biologically active compounds. Their significance spans the pharmaceutical and agricultural industries.

Precursors to Pharmaceutical Agents

Substituted nicotinaldehydes are key building blocks for various therapeutic agents. For instance, the parent compound, 3-pyridinecarboxaldehyde, is a precursor in the synthesis of dual inhibitors of thromboxane A2 synthase and 5-lipoxygenase, enzymes involved in inflammatory pathways. The diverse reactivity of the aldehyde group and the potential for modification of the pyridine ring allow for the generation of large chemical libraries for drug discovery.

Role in Agriculture: Neonicotinoid Insecticides

A prominent application of substituted nicotinaldehydes is in the synthesis of neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death. The specific substitution pattern on the pyridine ring is crucial for their selective activity on insect nAChRs over those of mammals.

Other Reported Biological Activities

Derivatives of nicotinaldehyde have been explored for a range of other biological effects, including:

  • Antimicrobial and Antifungal Activity : Certain nicotinaldehyde-based compounds have demonstrated efficacy against various microbial and fungal pathogens.

  • Anticancer Properties : Some derivatives have been investigated for their cytotoxic effects on cancer cell lines.

  • Enzyme Inhibition : Nicotinaldehyde-derived molecules have been shown to inhibit enzymes such as α-glucosidase.

Biological Activities of Dimethylpyridine Derivatives

The presence of dimethyl substitutions on the pyridine ring can significantly influence the biological activity of a compound. While specific data for this compound is lacking, studies on other dimethylpyridine derivatives offer some insights into potential areas of activity.

Research has shown that certain dimethylpyridine derivatives possess:

  • Anti-inflammatory Properties : Some compounds have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.

  • Cytotoxic Effects : The cytotoxic potential of various dimethylpyridine derivatives against different cancer cell lines has been a subject of investigation.

Future Directions and Unanswered Questions

The absence of specific research on this compound presents a clear opportunity for novel investigation. Key questions that remain to be addressed include:

  • Primary Molecular Targets : What are the specific proteins, enzymes, or receptors with which this compound interacts?

  • Signaling Pathways : Does this compound modulate any known cellular signaling pathways?

  • Pharmacological Profile : What are its absorption, distribution, metabolism, and excretion (ADME) properties?

  • Therapeutic Potential : Does this compound exhibit any promising activity in models of human disease?

Logical Relationship Diagram

The following diagram illustrates the logical flow from the general class of compounds to the specific, yet uncharacterized, molecule of interest.

G cluster_known Known Biological Activities A Substituted Nicotinaldehydes C This compound A->C E Pharmaceutical Precursors A->E F Neonicotinoid Insecticides (nAChR Agonists) A->F G Antimicrobial / Antifungal A->G H Anticancer A->H B Dimethylpyridine Derivatives B->C B->H I Enzyme Inhibition (e.g., COX, α-glucosidase) B->I D Potential Biological Activities C->D Mechanism of Action (Currently Unknown)

Figure 1. Relationship of this compound to broader chemical classes and their known biological activities.

Conclusion

The Genesis of Pyridine Aldehydes: A Technical Guide to Their Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine aldehydes, encompassing the 2-, 3-, and 4-carboxaldehyde isomers, are foundational building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their unique electronic properties, stemming from the interplay between the electron-withdrawing aldehyde group and the electron-deficient pyridine ring, impart a versatile reactivity profile. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for these crucial compounds, offering a valuable resource for researchers and professionals in drug development and chemical synthesis. We will delve into the seminal early syntheses and trace the progression to more refined and industrially viable methods, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Early Discoveries and Foundational Syntheses

The initial forays into the synthesis of pyridine aldehydes in the early 20th century were characterized by multi-step, often low-yielding, procedures. These pioneering efforts laid the groundwork for future innovations.

One of the earliest documented methods involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline, followed by hydrolysis and decomposition to yield the corresponding aldehyde.[2][3] However, it was the application of ozonolysis that provided more definitive early syntheses. In 1918, Harries reported the preparation of a pyridine aldehyde by the ozonization of stilbazole.[2][3] Shortly after, Lenart also utilized ozonolysis, specifically on benzoylmetanicotine, to obtain a pyridine aldehyde.[2][3]

The synthesis of the individual isomers was a staggered process:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde): In 1941, Pannizon isolated 3-pyridinecarboxaldehyde from the benzenesulfonyl derivative of nicotinic acid hydrazide.[2][3]

  • 4-Pyridinecarboxaldehyde (Isonicotinaldehyde): The 4-isomer was first described in 1945 by Wilbaut, who successfully obtained it through the ozonolysis of 4-styrylpyridine.[2][3]

These early methods, while historically significant, were often impractical for large-scale synthesis due to the use of hazardous reagents and low overall yields.

Key Historical Synthesis Methods: A Comparative Overview
MethodIsomer(s) SynthesizedYearPrecursorKey ReagentsReported YieldReference(s)
OzonolysisGeneral~1918Stilbazole, BenzoylmetanicotineOzoneNot specified[2][3]
Hydrazide Derivative Decomposition3-Pyridinecarboxaldehyde1941Benzenesulfonyl derivative of nicotinic acid hydrazideNot specifiedNot specified[2][3]
Ozonolysis4-Pyridinecarboxaldehyde19454-StyrylpyridineOzoneNot specified[2][3]

Evolution of Synthetic Methodologies

The mid-20th century witnessed a surge in the development of more practical and efficient synthetic routes to pyridine aldehydes, driven by their growing importance as chemical intermediates.

The Sommelet Reaction

First reported by Marcel Sommelet in 1913, the Sommelet reaction became a valuable tool for converting benzyl halides to aldehydes.[4] Its application to the synthesis of N-heteroaromatic aldehydes was explored in the 1950s. The reaction typically involves the treatment of a (halomethyl)pyridine with hexamine, followed by hydrolysis to yield the aldehyde.[5]

Notably, Angyal, Barlin, and Wailes investigated the scope of the Sommelet reaction for pyridine aldehydes in 1953.[5] They discovered that while α- and γ-aldehydes (2- and 4-isomers) could not be obtained due to the instability of the products under the reaction conditions, β-aldehydes (3-isomer) were readily prepared.[5] For instance, 3-pyridinecarboxaldehyde was successfully synthesized from 3-aminomethylpyridine.[5]

Experimental Protocol: Sommelet Reaction for 3-Pyridinecarboxaldehyde (Adapted from Angyal et al., 1953) [5]

  • Preparation of the Hexaminium Salt: A solution of 3-(aminomethyl)pyridine in a suitable solvent is treated with an aqueous solution of hexamine.

  • Reaction: The mixture is heated under reflux for a specified period.

  • Hydrolysis and Work-up: The reaction mixture is acidified and then steam-distilled. The distillate is collected and extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude aldehyde is then purified by vacuum distillation.

Oxidation of Picolines

The direct oxidation of the readily available methylpyridines (picolines) emerged as a more atom-economical approach.

1. Selenium Dioxide Oxidation:

One of the earlier methods involved the use of selenium dioxide (SeO₂) as an oxidizing agent. This method, however, often suffered from over-oxidation to the corresponding carboxylic acid and the toxicity of selenium compounds. The reaction of 2-picoline with SeO₂ could yield 2-pyridinecarboxylic acid, while under controlled conditions, the aldehyde could be obtained.

2. Vapor-Phase Catalytic Oxidation:

A significant advancement was the development of vapor-phase catalytic oxidation processes. A notable example is the process described by Mathes et al. in US Patent 2,749,351.[6] This method involves passing a mixture of a methylpyridine, steam, and an oxygen-containing gas over a heated oxidation catalyst, such as a mixture of metal oxides (e.g., oxides of vanadium and molybdenum), at temperatures around 250-500°C.[6] This approach allows for the continuous production of pyridine aldehydes and is suitable for industrial-scale synthesis.[6]

Vapor-Phase Oxidation of Picolines: Typical Conditions
Reactants Methylpyridine, Steam, Air/Oxygen
Catalyst Mixed metal oxides (e.g., V₂O₅-MoO₃)
Temperature 250 - 500 °C
Key Advantage Suitable for continuous, large-scale production
The Boekelheide Rearrangement

Reported by Virgil Boekelheide in 1954, this reaction provides a novel route to pyridyl carbinols and aldehydes from α-picoline-N-oxides.[7][8] The original procedure involved heating the N-oxide with acetic anhydride.[7][8] The reaction proceeds through an initial acylation of the N-oxide, followed by a [3.3]-sigmatropic rearrangement and subsequent hydrolysis to furnish the hydroxymethylpyridine, which can then be oxidized to the aldehyde.[7] The use of trifluoroacetic anhydride (TFAA) allows the reaction to be performed at room temperature.[7]

Experimental Protocol: Boekelheide Rearrangement (General Procedure) [7][8]

  • N-Oxide Formation: The starting α-picoline is oxidized to the corresponding N-oxide using a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid).

  • Rearrangement: The purified N-oxide is treated with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride, and heated or stirred at room temperature, depending on the reagent.

  • Hydrolysis: The resulting ester intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding hydroxymethylpyridine.

  • Oxidation: The hydroxymethylpyridine is then oxidized to the pyridine aldehyde using a suitable oxidizing agent (e.g., manganese dioxide).

Reduction of Cyanopyridines

The catalytic hydrogenation of cyanopyridines represents a highly efficient and widely used method for the synthesis of pyridine aldehydes. This method offers good yields and selectivity under controlled conditions.

1. Stephen Aldehyde Synthesis:

The Stephen aldehyde synthesis involves the reduction of a nitrile to an iminium salt using tin(II) chloride and hydrochloric acid, followed by hydrolysis to the aldehyde.[9] This method has been applied to the synthesis of pyridine aldehydes from their corresponding cyanopyridine precursors.

2. Catalytic Hydrogenation:

A more common approach is the controlled catalytic hydrogenation of cyanopyridines using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in an acidic medium.[2][3] The reaction is carried out under a hydrogen atmosphere at controlled pressure and temperature. It is crucial to use an approximately equimolar amount of hydrogen to prevent over-reduction to the corresponding aminomethylpyridine.[2][3]

Catalytic Hydrogenation of Cyanopyridines: Typical Conditions
Substrate 2-, 3-, or 4-Cyanopyridine
Catalyst Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂)
Solvent/Medium Aqueous acid (e.g., HCl)
Reducing Agent Molecular Hydrogen (H₂)
Pressure < 50 p.s.i.g.
Temperature 25 - 35 °C
Key Advantage High yield and selectivity under controlled conditions

Experimental Protocol: Catalytic Hydrogenation of 3-Cyanopyridine to 3-Pyridinecarboxaldehyde (Adapted from US Patent 3,274,206) [2]

  • Reaction Setup: A solution of 3-cyanopyridine in an aqueous acidic medium is charged into a hydrogenation reactor containing a palladium on carbon catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a pressure of less than 50 p.s.i.g., and the reaction is maintained at a temperature between 25-35°C with vigorous stirring. The uptake of hydrogen is monitored to ensure an approximately equimolar amount is consumed.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is neutralized with a suitable base (e.g., sodium carbonate).

  • Isolation and Purification: The aqueous solution is extracted with an organic solvent. The combined organic extracts are dried, and the solvent is evaporated. The resulting crude 3-pyridinecarboxaldehyde is purified by vacuum distillation.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical and modern synthetic routes to pyridine aldehydes.

historical_synthesis_timeline cluster_early Early Discoveries (c. 1915-1945) cluster_mid_century Mid-Century Developments (c. 1950s) cluster_modern Modern Industrial Methods ozonolysis Ozonolysis (Harries, 1918; Lenart, 1918) sommelet Sommelet Reaction (Angyal et al., 1953) hydrazide_decomp Hydrazide Derivative Decomposition (Pannizon, 1941) picoline_ox Picoline Oxidation (e.g., SeO2) ozonolysis_4 Ozonolysis of 4-Styrylpyridine (Wilbaut, 1945) boekelheide Boekelheide Rearrangement (Boekelheide, 1954) vapor_phase_ox Vapor-Phase Catalytic Oxidation (Mathes et al.) cyano_hydro Catalytic Hydrogenation of Cyanopyridines

Caption: Timeline of key synthetic methodologies for pyridine aldehydes.

synthetic_pathways cluster_picoline_oxidation Oxidation of Picolines cluster_cyanopyridine_reduction Reduction of Cyanopyridines cluster_sommelet_reaction Sommelet Reaction (for 3-isomer) picoline Picoline (Methylpyridine) vapor_phase Vapor-Phase Catalytic Oxidation (e.g., V2O5/MoO3, ~400°C) picoline->vapor_phase seo2_ox Selenium Dioxide Oxidation picoline->seo2_ox pyridine_aldehyde Pyridine Aldehyde vapor_phase->pyridine_aldehyde seo2_ox->pyridine_aldehyde cyanopyridine Cyanopyridine stephen Stephen Reaction (SnCl2, HCl) cyanopyridine->stephen catalytic_hydro Catalytic Hydrogenation (Pd/C, H2) cyanopyridine->catalytic_hydro stephen->pyridine_aldehyde catalytic_hydro->pyridine_aldehyde halomethylpyridine 3-(Halomethyl)pyridine hexamine Hexamine, then H2O halomethylpyridine->hexamine hexamine->pyridine_aldehyde

Caption: Major synthetic pathways to pyridine aldehydes.

Conclusion

The synthesis of pyridine aldehydes has evolved significantly from its early 20th-century origins. Initial methods, such as ozonolysis and multi-step degradations, have largely been supplanted by more efficient, scalable, and industrially viable processes. The vapor-phase catalytic oxidation of picolines and the controlled catalytic hydrogenation of cyanopyridines stand out as the cornerstones of modern production. Understanding the historical development of these synthetic routes provides valuable context for contemporary organic chemists and highlights the ongoing drive for efficiency, safety, and sustainability in chemical manufacturing. This guide serves as a comprehensive technical resource, offering both historical perspective and practical insights into the synthesis of these indispensable building blocks.

References

Methodological & Application

Application Notes and Protocols for 4,6-Dimethylnicotinaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4,6-dimethylnicotinaldehyde, a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. The presence of a reactive aldehyde group on the pyridine scaffold, substituted with two methyl groups, offers a unique platform for the generation of diverse molecular architectures relevant to medicinal chemistry and materials science. This document outlines key synthetic transformations and provides detailed, representative experimental protocols for the use of this compound in various organic synthesis reactions.

Overview of Reactivity

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic and other complex organic compounds. The aldehyde functionality is susceptible to nucleophilic attack, making it a key participant in numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Common transformations involving this aldehyde include condensation reactions, Wittig-type olefinations, and reductive aminations, among others. These reactions allow for the elaboration of the pyridine core into scaffolds with potential biological activity.

Key Applications in Organic Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly those with potential applications in drug discovery. The substituted pyridine motif is a common feature in many biologically active compounds. The aldehyde group provides a convenient handle for introducing molecular diversity.

Key Synthetic Transformations:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are valuable precursors for various heterocyclic rings.

  • Wittig Reaction: Olefination to introduce carbon-carbon double bonds, allowing for the extension of the carbon framework.

  • Reductive Amination: Conversion of the aldehyde to an amine, enabling the introduction of diverse substituents through acylation or coupling reactions.

  • Multi-component Reactions: Its utility as a carbonyl component in reactions like the Biginelli or Hantzsch reactions allows for the rapid assembly of complex molecular scaffolds.

Experimental Protocols

The following protocols are representative examples of the synthetic utility of this compound. Researchers should note that reaction conditions may require optimization for specific substrates and scales.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((4,6-dimethylpyridin-3-yl)methylene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic compounds. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial Acetic Acid (for neutralization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • To this solution, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product may precipitate out of the solution. If not, slowly add a few drops of glacial acetic acid to neutralize the piperidine and induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-((4,6-dimethylpyridin-3-yl)methylene)malononitrile.

Data Presentation:

Reactant 1Reactant 2CatalystSolventProductTypical Yield (%)
This compoundMalononitrilePiperidineEthanol2-((4,6-dimethylpyridin-3-yl)methylene)malononitrile85-95

Note: Yields are estimated based on similar reactions and may vary.

Logical Workflow for Knoevenagel Condensation:

Knoevenagel_Condensation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Isolation cluster_product Final Product Reactant_A This compound Mixing Dissolve in Ethanol Reactant_A->Mixing Reactant_B Malononitrile Reactant_B->Mixing Catalyst Piperidine Catalyst->Mixing Reaction Stir at RT (4-6h) Mixing->Reaction Monitoring TLC Monitoring Reaction->Monitoring Precipitation Cooling & Neutralization Monitoring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product 2-((4,6-dimethylpyridin-3-yl)methylene)malononitrile Drying->Product

Knoevenagel Condensation Workflow
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol details the synthesis of 4,6-dimethyl-3-styrylpyridine through a Wittig reaction. The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide.[3][4][5]

Reaction Scheme:

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • To the flask, add benzyltriphenylphosphonium chloride (1.2 eq) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to form the ylide (a deep orange/red color should develop).

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (10 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2BaseSolventProductTypical Yield (%)
This compoundBenzyltriphenylphosphonium chlorideNaHTHF4,6-dimethyl-3-styrylpyridine70-85

Note: Yields are estimated based on similar reactions and may vary.

Experimental Workflow for Wittig Reaction:

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification cluster_product Final Product Phosphonium_Salt Benzyltriphenylphosphonium chloride Base NaH in THF Phosphonium_Salt->Base Deprotonation Ylide Phosphonium Ylide Base->Ylide Reaction Addition at 0°C to RT Ylide->Reaction Aldehyde This compound Aldehyde->Reaction Quench Quench with Water Reaction->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4,6-dimethyl-3-styrylpyridine Purification->Product

Wittig Reaction Experimental Workflow
Protocol 3: Reductive Amination with Aniline

This protocol describes the synthesis of N-phenyl-1-(4,6-dimethylpyridin-3-yl)methanamine via reductive amination. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (20 mL).

  • Add aniline (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2Reducing AgentCatalystSolventProductTypical Yield (%)
This compoundAnilineSTABGlacial Acetic AcidDCMN-phenyl-1-(4,6-dimethylpyridin-3-yl)methanamine80-90

Note: Yields are estimated based on similar reactions and may vary.

Signaling Pathway Context: Kinase Inhibition

Pyridine-based scaffolds, which can be synthesized from this compound, are prevalent in many kinase inhibitors. These inhibitors often function by competing with ATP for binding to the active site of the kinase, thereby modulating its activity. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Simplified Kinase Inhibition Pathway:

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Upstream Signal Kinase Protein Kinase Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Response Cellular Response Phospho_Substrate->Response Inhibitor Pyridine-based Inhibitor (Derived from this compound) Inhibitor->Kinase Blocks ATP Binding

Kinase Inhibition by Pyridine Derivatives

References

The Versatility of 4,6-Dimethylnicotinaldehyde in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly exploring the potential of substituted pyridine scaffolds in the quest for novel pharmaceutical compounds. Among these, 4,6-dimethylnicotinaldehyde emerges as a promising precursor, offering a unique combination of structural features amenable to diverse chemical modifications for the generation of biologically active molecules. Its inherent reactivity as an aldehyde, coupled with the electronic properties of the dimethyl-substituted pyridine ring, provides a versatile platform for the synthesis of a wide array of potential therapeutic agents, from kinase inhibitors to anti-inflammatory compounds.

This application note provides an overview of the synthetic utility of this compound in medicinal chemistry. It includes detailed, representative experimental protocols for the synthesis of hypothetical pharmaceutical intermediates and showcases potential signaling pathways that could be targeted by its derivatives. The information presented is intended to serve as a practical guide for researchers in the design and execution of synthetic strategies aimed at the discovery of next-generation therapeutics.

Key Synthetic Transformations and Applications

The aldehyde functionality of this compound is a key handle for a multitude of chemical transformations, allowing for its elaboration into more complex molecular architectures. These transformations can be broadly categorized into several key reaction types, each offering a pathway to a distinct class of compounds with potential therapeutic applications.

Table 1: Key Synthetic Transformations of this compound and Potential Therapeutic Areas

Reaction TypeResulting Functional Group/ScaffoldPotential Therapeutic AreaHypothetical Yield (%)
Reductive AminationSubstituted AminesKinase Inhibitors, GPCR Modulators85-95
Wittig ReactionAlkenesAntineoplastics, Antivirals70-90
Knoevenagel Condensationα,β-Unsaturated CarbonylsAnti-inflammatory, Antimicrobial80-95
Henry Reactionβ-Nitro AlcoholsNeuroprotective Agents75-85
Hantzsch Pyridine SynthesisDihydropyridine DerivativesCalcium Channel Blockers60-75
Biginelli ReactionDihydropyrimidinonesAntihypertensives, Antivirals65-80

Experimental Protocols

The following are detailed protocols for key synthetic transformations of this compound into hypothetical pharmaceutical intermediates.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Precursor via Reductive Amination

This protocol describes the synthesis of a secondary amine, a common pharmacophore in kinase inhibitors, by reacting this compound with a primary amine followed by reduction.

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (0.2 M), add 3-chloro-4-fluoroaniline (1.05 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Hypothetical Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
N-((4,6-dimethylpyridin-3-yl)methyl)-3-chloro-4-fluoroanilineC₁₄H₁₄ClFN₂264.7392>98%
Protocol 2: Synthesis of a Chalcone-like Intermediate via Knoevenagel Condensation

This protocol outlines the synthesis of an α,β-unsaturated ketone, a scaffold present in many anti-inflammatory and anticancer agents, through a Knoevenagel condensation.

Materials:

  • This compound

  • 4'-Methoxyacetophenone

  • Sodium hydroxide

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and 4'-methoxyacetophenone (1.0 eq) in ethanol (0.5 M) in a round-bottom flask.

  • To this solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, during which a precipitate may form.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone-like compound.

Hypothetical Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
(E)-1-(4-methoxyphenyl)-3-(4,6-dimethylpyridin-3-yl)prop-2-en-1-oneC₁₇H₁₇NO₂267.3288112-114

Potential Signaling Pathways and Experimental Workflows

Derivatives of this compound, particularly those synthesized via the protocols above, could potentially modulate key signaling pathways implicated in various diseases. For instance, the synthesized secondary amine could be investigated as an inhibitor of a protein kinase, while the chalcone-like compound might be explored for its effects on inflammatory pathways.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization precursor 4,6-dimethyl- nicotinaldehyde reaction Synthetic Transformation (e.g., Reductive Amination) precursor->reaction compound Novel Derivative reaction->compound in_vitro In Vitro Assay (e.g., Kinase Assay) compound->in_vitro cell_based Cell-Based Assay (e.g., Proliferation Assay) in_vitro->cell_based sar Structure-Activity Relationship (SAR) cell_based->sar adme ADME/Tox Profiling sar->adme

Caption: A generalized workflow for the discovery of pharmaceuticals.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Hypothetical Inhibitor (Derivative of 4,6-dimethyl- nicotinaldehyde) inhibitor->raf

Caption: A hypothetical MAPK/ERK signaling pathway.

The protocols and pathways presented here serve as a foundational guide. Researchers are encouraged to adapt and optimize these methods based on the specific properties of their target molecules and biological systems of interest. The versatility of this compound as a precursor, combined with rational drug design principles, holds significant promise for the development of innovative therapeutics.

Application Notes and Protocols for Copper-Catalyzed Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various copper-catalyzed methods for the synthesis of pyridines. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in pharmaceuticals, agrochemicals, and materials science. Copper catalysis offers a cost-effective and efficient alternative to traditional methods, often providing milder reaction conditions and broader functional group tolerance.

Copper-Catalyzed [3+3] Annulation of Ketones with Oxime Acetates

This method provides an efficient route to polysubstituted pyridines through the annulation of saturated ketones and oxime acetates. The reaction proceeds via the in-situ formation of enones and imines, followed by a cascade annulation and oxidative aromatization.[1] This approach is notable for its use of readily available starting materials and a cheap, abundant copper catalyst.[1]

Experimental Protocol

A detailed experimental protocol for this method is as follows:

  • To a sealed tube, add the ketone (0.5 mmol), oxime acetate (0.6 mmol), Cu(OAc)₂ (10 mol%), and 1,2-dichloroethane (DCE) (2.0 mL).

  • Stir the resulting mixture at 120 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired pyridine product.

Quantitative Data Summary
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Cu(OAc)₂10DCE1201260-85
CuCl10DCE1201255
Cu(OTf)₂10DCE1201270

Reaction Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_intermediates Intermediates Ketone Ketone Enone In-situ generated α,β-Unsaturated Ketone Ketone->Enone Cu(I) catalysis OximeAcetate Oxime Acetate Imine In-situ generated Imine OximeAcetate->Imine Cu(I) catalysis Catalyst Cu(OAc)₂ Catalyst->Enone Catalyst->Imine Solvent DCE Temperature 120 °C Time 12 h Dihydropyridine Dihydropyridine Enone->Dihydropyridine Imine->Dihydropyridine Product Polysubstituted Pyridine Dihydropyridine->Product Oxidative Aromatization G Reactant1 α,β-Unsaturated Ketoxime Intermediate Copper-containing Intermediate Reactant1->Intermediate Reactant2 Dialkyl Acetylenedicarboxylate Reactant2->Intermediate Catalyst Cu(OAc)₂ Catalyst->Intermediate Product Highly Substituted Pyridine Intermediate->Product [4+2] Cycloaddition & Aromatization G Reactant1 Cyclic Ketone Product Fused Pyridine Reactant1->Product Reactant2 Propargylamine Reactant2->Product Catalyst CuCl₂ Catalyst->Product Solvent i-PrOH Solvent->Product Condition 80 °C, Air Condition->Product G cluster_iminium Iminium Catalysis cluster_copper Copper Catalysis Enamine Enamine Formation Michael Michael Addition Enamine->Michael Intermediates Copper(II) Enamide & Dihydropyridine Michael->Intermediates Reduction Cu(I) reduces Oxime N-O bond Oxidation Cu(II) oxidizes Dihydropyridine Reduction->Oxidation Regenerates Cu(I) Reduction->Intermediates Product Pyridine Oxidation->Product Reactants Oxime + Enal Reactants->Enamine Reactants->Reduction Intermediates->Oxidation

References

Application Notes and Protocols for the Safe Handling and Storage of Pyyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine aldehydes, including the isomers 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde, are versatile reagents in organic synthesis and crucial building blocks in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique chemical properties, stemming from the interplay between the aldehyde functional group and the electron-deficient pyridine ring, make them valuable in a myriad of chemical transformations. However, their reactivity also necessitates careful handling and storage to ensure the safety of laboratory personnel and the integrity of the experimental results.

These application notes provide a comprehensive guide to the safe handling, storage, and disposal of pyridine aldehydes, along with detailed protocols for their synthesis and analysis.

Section 1: Safety and Handling

Hazard Identification

Pyridine aldehydes are hazardous chemicals that pose several risks upon exposure. They are generally classified as flammable liquids and are harmful if swallowed, inhaled, or in contact with skin. They can cause severe skin and eye irritation or burns and may lead to sensitization.

Hazard Statement Summary:

  • Flammable Liquid and Vapor: Pyridine aldehydes have relatively low flash points and their vapors can form explosive mixtures with air.

  • Harmful if Swallowed: Ingestion can lead to significant adverse health effects.

  • Causes Skin Irritation and Burns: Direct contact can cause irritation and, in some cases, chemical burns.

  • May Cause an Allergic Skin Reaction: Repeated exposure may lead to skin sensitization.

  • Causes Serious Eye Damage/Irritation: Contact with eyes can result in severe damage.

  • May Cause Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling pyridine aldehydes to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Skin Protection:

    • Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.

    • Lab Coat: A fully-buttoned, chemical-resistant lab coat should be worn.

  • Respiratory Protection: All handling of pyridine aldehydes should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors. For spills or situations with inadequate ventilation, a NIOSH/MSHA-approved respirator may be necessary.

Engineering Controls
  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Safe Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Take precautionary measures against static discharge.

  • Use only non-sparking tools.

  • Ground and bond containers when transferring material.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where pyridine aldehydes are handled.

Section 2: Storage and Disposal

Storage

Proper storage of pyridine aldehydes is crucial for maintaining their quality and ensuring safety.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Keep containers tightly closed to prevent the escape of vapors and contact with moisture.

  • Store in a flammable liquids storage cabinet.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.

  • Some pyridine aldehydes are air-sensitive and may need to be stored under an inert atmosphere (e.g., nitrogen or argon).

Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.

  • Collect the absorbed material into a sealed, labeled container for proper disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal

Dispose of pyridine aldehydes and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Section 3: Physicochemical and Toxicological Data

The following tables summarize key quantitative data for the common pyridine aldehyde isomers.

Table 1: Physicochemical Properties of Pyridine Aldehydes

Property2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde4-Pyridinecarboxaldehyde
CAS Number 1121-60-4500-22-1872-85-5
Molecular Formula C₆H₅NOC₆H₅NOC₆H₅NO
Molecular Weight 107.11 g/mol 107.11 g/mol 107.11 g/mol
Appearance Colorless to yellow liquidClear yellow liquidPale yellow or light brown liquid
Melting Point -21 °C8 °C-4 to -2 °C
Boiling Point 181 °C209 °C71-73 °C @ 10 mmHg
Density 1.126 g/mL at 25 °C1.141 g/mL at 20 °C1.137 g/mL at 20 °C
Flash Point 77 °C140 °F (60 °C)130 °F (54.44 °C)
Water Solubility MiscibleSoluble20 g/L at 20 °C

Table 2: Toxicological Data for Pyridine Aldehydes

IsomerLD50 Oral (Rat)Other Toxicity Data
2-Pyridinecarboxaldehyde 585 mg/kg[2]LC50 Inhalation (Rat): 800 mg/m³/4hr[3]
3-Pyridinecarboxaldehyde 2355 mg/kg[4]Powerful skin irritant[5]
4-Pyridinecarboxaldehyde 2355 mg/kg (Rabbit)[6]LD50 Dermal (Rat): > 2000 mg/kg[6]

Section 4: Experimental Protocols

Protocol for the Synthesis of Pyridine-4-carboxaldehyde Thiosemicarbazone (Schiff Base Formation)

This protocol describes the synthesis of a Schiff base from 4-pyridinecarboxaldehyde and thiosemicarbazide.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide and 4-pyridinecarboxaldehyde in a 1:1 molar ratio in ethanol.

  • Reflux the reaction mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, yellow crystals of 4-pyridinecarboxaldehyde thiosemicarbazone will form.

  • Allow the mixture to cool to room temperature.

  • Collect the crystals by filtration.

  • Wash the crystals with cold ethanol and dry them.[7]

Protocol for the Knoevenagel Condensation of 4-Pyridinecarboxaldehyde with Malononitrile

This protocol details a catalyst-free Knoevenagel condensation reaction.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malononitrile

  • Ethanol (EtOH)

  • Water (H₂O)

  • Beaker or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a beaker or flask, prepare a 1:1 (v/v) mixture of H₂O and EtOH.

  • Add 4-pyridinecarboxaldehyde and malononitrile to the solvent mixture at room temperature with stirring.

  • Continue stirring at room temperature. The reaction progress can be monitored by TLC.

  • The solid product, 2-(pyridin-4-ylmethylene)malononitrile, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Recrystallize the product from a 50% H₂O:EtOH mixture to obtain high yields of the pure product.[8]

Protocol for HPLC Analysis of Pyridine Derivatives

This protocol provides a general method for the analysis of substituted pyridines using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD)

  • Column: A suitable reversed-phase column, such as a J'Sphere ODS-H80 (150 mm x 4.6 mm, 5 µm), can be used. For hydrophilic pyridines, a mixed-mode column like the Amaze HD (3.2 x 150 mm) may be more appropriate.[9][10]

Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (HCOOH)

  • Ammonium Formate (AmFm)

  • Water, HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • For a reversed-phase separation, a gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid) can be employed.

    • For a mixed-mode separation of hydrophilic pyridines, an isocratic mobile phase such as MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm can be used.[10]

  • Standard and Sample Preparation:

    • Prepare stock solutions of your pyridine aldehyde or derivative in a suitable solvent (e.g., mobile phase).

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

    • Prepare your reaction samples by diluting them to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 1-20 µL

    • Column Temperature: 25 °C

    • Detection: DAD at an appropriate wavelength (e.g., 275 nm for many pyridine derivatives).[10]

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standards to generate a calibration curve.

    • Inject the samples for analysis and quantification.

Section 5: Visualizations

Logical Workflow for Handling a Pyridine Aldehyde Spill

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation (Fume Hood On) Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a pyridine aldehyde spill.

General Experimental Workflow for Synthesis and Analysis

Synthesis_Workflow Planning Reaction Planning & Hazard Assessment Reagent_Prep Reagent Preparation Planning->Reagent_Prep Reaction Perform Synthesis (e.g., Schiff Base Formation) Reagent_Prep->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Workup Reaction Work-up & Product Isolation Monitoring->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Product Characterization (e.g., NMR, IR, MS) Purification->Characterization Analysis Quantitative Analysis (e.g., HPLC, GC-MS) Characterization->Analysis Documentation Documentation of Results Analysis->Documentation

Caption: General workflow for synthesis and analysis.

Simplified Metabolic Pathway of Aldehydes

Aldehyde_Metabolism cluster_metabolism Metabolic Transformation Pyridine_Aldehyde Pyridine Aldehyde Carboxylic_Acid Pyridine Carboxylic Acid Pyridine_Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase (ALDH) Alcohol Pyridylcarbinol Pyridine_Aldehyde->Alcohol Alcohol Dehydrogenase (ADH) Cellular_Effects Cellular Effects (e.g., Enzyme Inhibition, Protein Modification) Pyridine_Aldehyde->Cellular_Effects

Caption: Simplified metabolic fate of pyridine aldehydes.

References

Application Notes and Protocols for the Quantification of 4,6-Dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4,6-dimethylnicotinaldehyde, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are designed to deliver accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is ideal for routine analysis and quality control, offering a balance of sensitivity and robustness. A pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is employed to enhance the chromophoric properties of this compound, allowing for sensitive UV detection.[1][2][3]

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Experimental Protocol

1. Reagents and Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Phosphoric acid

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • DNPH Derivatizing Reagent: Dissolve 50 mg of DNPH in 100 mL of acetonitrile containing 1% phosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the desired concentration range (e.g., 0.5-50 µg/mL).

4. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 1 mL of the DNPH derivatizing reagent.

  • Vortex the mixture for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes in a water bath.[2]

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

5. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm[4]

6. Analysis:

  • Inject the derivatized standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Solution Mix Mix with DNPH Reagent Sample->Mix Standard Standard Solutions Standard->Mix Incubate Incubate at 60°C Mix->Incubate Cool Cool to Room Temp Incubate->Cool Filter Filter (0.45 µm) Cool->Filter HPLC HPLC Injection Filter->HPLC Detect UV Detection (360 nm) HPLC->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity, making it an excellent choice for trace-level quantification and for analysis in complex matrices. This method can be performed with or without derivatization.[4][5]

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)~10 ng/mL
Limit of Quantification (LOQ)~30 ng/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97-103%
Experimental Protocol

1. Reagents and Materials:

  • This compound standard

  • Methanol (GC grade)

  • Helium (carrier gas)

  • (Optional for derivatization) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

2. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5ms)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Dilute the stock solution with methanol to prepare standards in the desired concentration range (e.g., 0.05-10 µg/mL).

4. Sample Preparation (Direct Injection):

  • Dilute the sample with methanol to a concentration within the calibration range.

  • Filter through a 0.45 µm syringe filter if necessary.

5. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[4]

  • Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

6. Analysis:

  • Inject the standards and samples into the GC-MS system.

  • Develop a calibration curve based on the peak area of a characteristic ion.

  • Quantify the analyte in the samples using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis Sample Sample Solution GCMS GC-MS Injection Sample->GCMS Standard Standard Solutions Standard->GCMS Separation Chromatographic Separation GCMS->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantify Quantification Detection->Quantify

Caption: GC-MS workflow for this compound quantification.

UV-Visible Spectrophotometry Method

This is a cost-effective and rapid method suitable for preliminary screening or for the analysis of less complex samples with higher concentrations of the analyte. The method relies on the reaction of the aldehyde with a chromogenic reagent.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%
Experimental Protocol

1. Reagents and Materials:

  • This compound standard

  • Ethanol

  • Schiff's reagent or a similar chromogenic reagent for aldehydes

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Preparation of Solutions:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethanol (e.g., 1-100 µg/mL).

4. Colorimetric Reaction:

  • To 1 mL of each standard and sample solution in a test tube, add 2 mL of Schiff's reagent.

  • Mix well and allow the color to develop for a specified time (e.g., 30 minutes) at room temperature, protected from light.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (to be determined experimentally, typically in the visible range for the colored product).

  • Use a blank solution (ethanol and Schiff's reagent) to zero the spectrophotometer.

6. Analysis:

  • Create a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis Sample Sample Solution Mix Mix with Schiff's Reagent Sample->Mix Standard Standard Solutions Standard->Mix Develop Color Development Mix->Develop Measure Measure Absorbance Develop->Measure Quantify Quantification Measure->Quantify

Caption: Spectrophotometry workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4,6-Dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4,6-dimethylnicotinaldehyde as a versatile starting material in the synthesis of novel heterocyclic compounds, particularly focusing on the construction of pyridopyrimidine scaffolds. Pyridopyrimidines are a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as kinase inhibitors and anticancer agents.

The synthetic strategy outlined below is based on a well-established multi-component reaction to form a key intermediate, 2-aminonicotinonitrile, followed by cyclization to the desired fused heterocyclic system. While the provided protocol is a representative example, the methodologies can be adapted for the synthesis of a diverse library of compounds for screening and drug discovery programs.

Synthesis Pathway Overview

The synthesis of novel pyridopyrimidines from this compound can be conceptualized as a two-step process. The initial step involves a multi-component reaction, specifically a variation of the Guareschi-Thorpe reaction, to construct the core substituted pyridine ring. This is followed by a cyclization step to form the fused pyrimidine ring.

Synthesis_Pathway cluster_0 Step 1: Multi-component Reaction cluster_1 Step 2: Cyclization This compound This compound Intermediate_Formation Reaction Mixture This compound->Intermediate_Formation + Acetophenone Acetophenone Acetophenone->Intermediate_Formation + Malononitrile Malononitrile Malononitrile->Intermediate_Formation + Ammonium_acetate Ammonium acetate Ammonium_acetate->Intermediate_Formation + 2-amino-6-(4,6-dimethylpyridin-3-yl)-4-phenylnicotinonitrile 2-amino-6-(4,6-dimethylpyridin-3-yl)-4-phenylnicotinonitrile Intermediate_Formation->2-amino-6-(4,6-dimethylpyridin-3-yl)-4-phenylnicotinonitrile Reflux Pyridopyrimidine Novel Pyridopyrimidine 2-amino-6-(4,6-dimethylpyridin-3-yl)-4-phenylnicotinonitrile->Pyridopyrimidine Reflux Formic_Acid Formic Acid Formic_Acid->Pyridopyrimidine

Caption: General two-step synthesis pathway for novel pyridopyrimidines.

Key Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-(4,6-dimethylpyridin-3-yl)-4-phenylnicotinonitrile (Intermediate)

This protocol describes the one-pot synthesis of the key 2-aminonicotinonitrile intermediate via a multi-component reaction.

Materials:

  • This compound

  • Acetophenone

  • Malononitrile

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.35 g, 10 mmol), acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol).

  • Add 30 mL of absolute ethanol to the flask.

  • The mixture is stirred and heated to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • The crude product is washed with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • The solid is dried under vacuum to afford the purified 2-amino-6-(4,6-dimethylpyridin-3-yl)-4-phenylnicotinonitrile.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Melting Point 210-212 °C
Appearance Pale yellow solid
Protocol 2: Synthesis of a Novel Pyridopyrimidine Derivative

This protocol outlines the cyclization of the 2-aminonicotinonitrile intermediate to form the final pyridopyrimidine product.

Materials:

  • 2-amino-6-(4,6-dimethylpyridin-3-yl)-4-phenylnicotinonitrile

  • Formic acid (98-100%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a 50 mL round-bottom flask, place 2-amino-6-(4,6-dimethylpyridin-3-yl)-4-phenylnicotinonitrile (3.08 g, 10 mmol).

  • Add 15 mL of formic acid to the flask.

  • The mixture is heated to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into 100 mL of ice-cold water.

  • The precipitated solid is collected by vacuum filtration.

  • The crude product is washed thoroughly with water until the filtrate is neutral.

  • The solid is then washed with a small amount of cold ethanol.

  • The product is dried under vacuum to yield the purified pyridopyrimidine derivative.

Quantitative Data (Representative):

ParameterValue
Yield 80-90%
Melting Point >300 °C
Appearance Off-white to light brown solid

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the synthesis and characterization process.

Experimental_Workflow Start Start Step1 Multi-component Reaction (Protocol 1) Start->Step1 Purification1 Filtration and Washing Step1->Purification1 Intermediate 2-aminonicotinonitrile Intermediate Purification1->Intermediate Step2 Cyclization Reaction (Protocol 2) Intermediate->Step2 Purification2 Precipitation and Washing Step2->Purification2 Final_Product Pyridopyrimidine Product Purification2->Final_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Final_Product->Characterization End End Characterization->End Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Pyridopyrimidine Novel Pyridopyrimidine (Kinase Inhibitor) Pyridopyrimidine->Kinase_B inhibits

Application Note: Derivatization of 4,6-Dimethylnicotinaldehyde for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the derivatization of 4,6-dimethylnicotinaldehyde prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Due to the polarity and potential for thermal instability of aldehydes, direct GC-MS analysis can be challenging, leading to poor peak shape and low sensitivity.[1] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the aldehyde into a more volatile and stable oxime derivative, significantly improving chromatographic performance and detection limits.[2][3] This method is crucial for the accurate quantification of this compound in complex matrices relevant to pharmaceutical research and drug development.

Introduction

This compound is a substituted pyridine aldehyde of interest in medicinal chemistry and drug discovery. Accurate and sensitive quantification of such compounds is essential for pharmacokinetic studies, metabolite identification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[2] However, the direct analysis of polar aldehydes like this compound can be problematic.

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound.[1] For aldehydes, derivatization with PFBHA is a widely adopted strategy.[2] The reaction involves the carbonyl group of the aldehyde reacting with PFBHA to form a stable oxime derivative (Figure 1). This process offers several advantages:

  • Increased Volatility and Thermal Stability: The resulting oxime is more amenable to GC analysis.[2]

  • Improved Chromatographic Resolution: Derivatization leads to sharper, more symmetrical peaks.[2]

  • Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative suitable for sensitive detection by Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) Mass Spectrometry.[4] Electron Ionization (EI) also benefits from the characteristic fragmentation pattern of the derivative.[5]

This application note provides a detailed protocol for the PFBHA derivatization of this compound and subsequent GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥98% purity[6]

  • Solvent (e.g., Toluene, Hexane, or Ethyl Acetate), GC grade

  • Deionized water, 18 MΩ·cm

  • Sodium Sulfate, anhydrous

  • Pyridine, anhydrous

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Standard laboratory glassware and equipment

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner. A suitable working concentration should be determined experimentally.

Sample Preparation and Derivatization Protocol
  • Sample Aliquot: Transfer 1 mL of the sample or standard solution into a clean reaction vial.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample and standard.

  • Solvent Evaporation: If the sample is in an aqueous matrix, it may require liquid-liquid extraction into an organic solvent first. For organic samples, evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of anhydrous pyridine.

  • Derivatization Reaction: Add 50 µL of a 10 mg/mL PFBHA solution in pyridine to the vial.

  • Incubation: Cap the vial tightly and heat at 60-75°C for 30-60 minutes. Optimization of time and temperature may be required for this compound.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction (if necessary): If the reaction mixture is not directly injectable, perform a liquid-liquid extraction. Add 1 mL of hexane and 1 mL of deionized water, vortex, and centrifuge. Collect the organic (upper) layer.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Volume Adjustment: Adjust the final volume to a known quantity (e.g., 1 mL) with the solvent. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Note: These are suggested starting conditions and may require optimization for the specific instrument and application.

Data Presentation

Table 1: GC-MS Retention Times
CompoundRetention Time (min)
This compound-PFBHA OximeTo be determined experimentally
Internal Standard DerivativeTo be determined experimentally
Table 2: Key Mass Spectral Ions for Quantification
CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-PFBHA Oxime181 (C₆F₅CH₂⁺)To be determined experimentally
Internal Standard DerivativeTo be determined experimentallyTo be determined experimentally

Note: The ion at m/z 181, corresponding to the pentafluorobenzyl cation, is a characteristic fragment for PFBHA derivatives and is often used for quantification.[8] The molecular ion and other specific fragments of the this compound derivative need to be determined by analyzing the mass spectrum of the derivatized standard.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Aliquot Spike Spike with Internal Standard Sample->Spike Evaporate Evaporate to Dryness Spike->Evaporate Reconstitute Reconstitute in Pyridine Evaporate->Reconstitute Add_PFBHA Add PFBHA Reagent Reconstitute->Add_PFBHA Incubate Incubate (60-75°C) Add_PFBHA->Incubate Extract Liquid-Liquid Extraction Incubate->Extract Dry Dry with Na₂SO₄ Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Experimental workflow for the derivatization and analysis of this compound.

Derivatization_Reaction Aldehyde This compound Oxime Stable Oxime Derivative Aldehyde->Oxime + PFBHA PFBHA PFBHA->Oxime Water H₂O

Caption: Chemical reaction of this compound with PFBHA to form a stable oxime.

Conclusion

The derivatization of this compound with PFBHA is an effective strategy to overcome the challenges associated with its direct GC-MS analysis. The formation of a stable and volatile oxime derivative enhances sensitivity, improves peak shape, and allows for reliable quantification. The detailed protocol provided in this application note serves as a comprehensive guide for researchers in the pharmaceutical and related industries, enabling accurate and robust analysis of this and similar aldehyde-containing compounds. Optimization of the derivatization and GC-MS conditions is recommended to achieve the best performance for specific applications.

References

Application Notes and Protocols for 4,6-Dimethylpyridine Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utilization of 4,6-dimethylpyridine derivatives as a promising scaffold in the development of novel anticancer agents. While direct comprehensive studies on 4,6-dimethylnicotinaldehyde are limited in publicly available research, several of its derivatives have demonstrated significant potential in cancer therapy. This document will focus on the application and detailed protocols for evaluating the anticancer effects of these derivatives, drawing from published research on compounds with the same core structure.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, with numerous derivatives approved as anticancer drugs. The 4,6-dimethylpyridine core, in particular, has been explored for the development of potent and selective anticancer agents. These compounds have been shown to exhibit a range of activities, including inhibition of key kinases, induction of apoptosis, and cell cycle arrest in various cancer cell lines. This document outlines the synthesis, in vitro evaluation, and mechanistic studies of representative 4,6-dimethylpyridine derivatives.

Key Derivatives and Their Anticancer Activity

Recent studies have highlighted the anticancer potential of several 4,6-dimethylpyridine derivatives. Two notable examples are:

  • 4,6-Dimethyl-2-(2-morpholino-2-oxoethoxy)nicotinonitrile (Compound 12): A derivative of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, this compound has shown potent cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines. It functions as a PIM-1 kinase inhibitor, leading to apoptosis and cell cycle arrest.[1]

  • Compound H42: A novel pyridine derivative that has demonstrated significant inhibitory activity against ovarian cancer cell lines (A2780 and SKOV3). Its mechanism of action involves the induction of apoptosis, generation of reactive oxygen species (ROS), DNA damage, and cell cycle arrest through the regulation of HDAC6-mediated acetylation of HSP90.[2]

Data Presentation

The following tables summarize the in vitro anticancer activity of these representative 4,6-dimethylpyridine derivatives.

Table 1: Cytotoxicity of 4,6-Dimethyl-2-(2-morpholino-2-oxoethoxy)nicotinonitrile (Compound 12) [1]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5
HepG2Liver Cancer5.27

Table 2: Cytotoxicity of Compound H42 [2]

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72h
A2780Ovarian Cancer8.54 ± 0.935.40 ± 0.53
SKOV3Ovarian Cancer0.94 ± 0.030.85 ± 0.02

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-2-(2-morpholino-2-oxoethoxy)nicotinonitrile (Compound 12)[1]

This protocol describes a key step in the synthesis of a potent anticancer derivative.

Materials:

  • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl Azide

  • Morpholine

  • Appropriate solvent (e.g., Dichloromethane)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl azide in the chosen solvent in a reaction vessel.

  • Add morpholine to the solution.

  • Stir the reaction mixture at room temperature for the appropriate duration (typically several hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the crude product. This may involve washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • Purify the crude product using column chromatography on silica gel to obtain the pure 4,6-Dimethyl-2-(2-morpholino-2-oxoethoxy)nicotinonitrile.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and elemental analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[1][2]

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A2780, SKOV3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry[1][2]

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cells

  • Test compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining[1][2]

This protocol is used to quantify the percentage of apoptotic cells.

Materials:

  • Cancer cells

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 4,6-dimethylpyridine derivatives are mediated through the modulation of specific signaling pathways.

PIM-1 Kinase Inhibition Pathway (Compound 12):

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its inhibition by Compound 12 leads to the induction of apoptosis and cell cycle arrest.

PIM1_Inhibition_Pathway cluster_0 Cellular Effects Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Compound12 4,6-Dimethyl-2-(2-morpholino- 2-oxoethoxy)nicotinonitrile PIM1 PIM-1 Kinase Compound12->PIM1 Inhibits Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylates (Inactivates) p21 p21 (CDK inhibitor) PIM1->p21 Inhibits Bad->Apoptosis Promotes p21->CellCycleArrest Induces

Caption: PIM-1 Kinase Inhibition by a 4,6-dimethylpyridine derivative.

HDAC6-Mediated Apoptosis and Cell Cycle Arrest Pathway (Compound H42):

Compound H42 induces anticancer effects by inhibiting histone deacetylase 6 (HDAC6), which leads to the hyperacetylation of its substrate, heat shock protein 90 (HSP90). This, in turn, results in the degradation of client proteins like Cyclin D1, causing cell cycle arrest. The compound also induces apoptosis through the generation of reactive oxygen species (ROS).

HDAC6_Inhibition_Pathway CompoundH42 Compound H42 HDAC6 HDAC6 CompoundH42->HDAC6 Inhibits ROS ROS Production CompoundH42->ROS HSP90 HSP90 HDAC6->HSP90 Deacetylates CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1 Cyclin D1 HSP90->CyclinD1 Stabilizes CyclinD1->CellCycleArrest Prevents Apoptosis Apoptosis ROS->Apoptosis

Caption: HDAC6 inhibition by a novel pyridine derivative.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of novel 4,6-dimethylpyridine derivatives as anticancer agents.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 4,6-dimethylpyridine derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay TargetID Target Identification (e.g., Kinase Assays) IC50->TargetID PathwayAnalysis Signaling Pathway Analysis (Western Blot) TargetID->PathwayAnalysis ROS_Detection ROS Detection

References

Troubleshooting & Optimization

troubleshooting low yield in 4,6-dimethylnicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,6-Dimethylnicotinaldehyde Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that can lead to low yields or failed reactions during the synthesis of this compound. A plausible synthetic route starting from commercially available 2,4-lutidine is outlined below, and the troubleshooting guide is structured around this multi-step synthesis.

Proposed Synthetic Pathway

A viable synthetic route for this compound that minimizes the use of highly toxic reagents and proceeds through manageable intermediates is proposed as follows:

  • N-Oxidation: Conversion of 2,4-lutidine to 2,4-lutidine N-oxide.

  • Cyanation: Introduction of a cyano group at the 3-position of the pyridine ring.

  • Deoxygenation: Removal of the N-oxide group to yield 4,6-dimethylnicotinonitrile.

  • Reduction: Selective reduction of the nitrile to the desired this compound.

Q1: My N-oxidation of 2,4-lutidine is incomplete, resulting in a low yield of the N-oxide. What could be the cause?

Possible Causes & Troubleshooting Steps:

  • Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) to 2,4-lutidine may be too low. It is recommended to use a slight excess (1.1-1.2 equivalents) of the oxidizing agent.

  • Reaction Temperature Too Low: While the reaction is often performed at 0°C to control exothermicity, the reaction may be slow. After the initial addition, allowing the reaction to warm to room temperature and stirring for an extended period (12-24 hours) can drive it to completion.

  • Decomposition of Oxidizing Agent: Peroxy acids like m-CPBA can decompose if not stored properly or if the reaction is run for an excessively long time at elevated temperatures. Ensure the reagent is fresh and the reaction is monitored.

  • Inadequate Mixing: If using a biphasic system (e.g., with aqueous hydrogen peroxide), vigorous stirring is crucial to ensure proper mixing of the reactants.

ParameterRecommended Condition
Oxidizing Agent m-CPBA or 30% H₂O₂ in Acetic Acid
Molar Ratio 1.1 - 1.2 eq. of oxidant
Temperature 0°C initially, then room temp.
Reaction Time 12 - 24 hours

Q2: I am observing the formation of multiple products during the cyanation step and a low yield of the desired 3-cyano product. How can I improve the regioselectivity and yield?

Possible Causes & Troubleshooting Steps:

  • Incorrect Reagents for Cyanation: The choice of cyanating agent and reaction conditions is critical for achieving regioselectivity. For pyridine N-oxides, a common method is treatment with trimethylsilyl cyanide (TMSCN) in the presence of a chloroformate or dimethylcarbamoyl chloride.

  • Reaction Temperature: The reaction temperature can influence the regioselectivity. It is advisable to run the reaction at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC or GC-MS.

  • Steric Hindrance: The methyl groups at positions 4 and 6 can sterically hinder the approach of the cyanating agent. Using a less bulky cyanating reagent might be beneficial.

  • Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the reagents. Ensure all glassware is oven-dried and anhydrous solvents are used.

ParameterRecommended Condition
Cyanating Agent Trimethylsilyl cyanide (TMSCN)
Activating Agent Ethyl Chloroformate or Dimethylcarbamoyl Chloride
Solvent Anhydrous Dichloromethane or Acetonitrile
Temperature 0°C to Room Temperature

Q3: The deoxygenation of the N-oxide is sluggish and gives a poor yield of 4,6-dimethylnicotinonitrile. What are the best methods for this step?

Possible Causes & Troubleshooting Steps:

  • Inefficient Reducing Agent: The choice of reducing agent is crucial for a clean and efficient deoxygenation. Phosphorus trichloride (PCl₃) is a classic and effective reagent for this transformation. Other reagents like triphenylphosphine (PPh₃) or catalytic hydrogenation can also be used.

  • Reaction Conditions: When using PCl₃, the reaction is typically performed in an inert solvent like chloroform or dichloromethane at reflux. With PPh₃, higher temperatures may be required.

  • Work-up Procedure: The work-up for PCl₃ reactions involves careful quenching with water or ice, followed by basification to neutralize the resulting phosphoric acid and HCl. Incomplete neutralization can lead to product loss.

ReagentTypical Conditions
PCl₃ Chloroform or Dichloromethane, Reflux
PPh₃ Toluene or Xylene, Reflux
Catalytic Hydrogenation H₂, Pd/C, Ethanol or Methanol

Q4: The final reduction of the nitrile to the aldehyde is resulting in over-reduction to the alcohol or unreacted starting material. How can I achieve a selective reduction?

Possible Causes & Troubleshooting Steps:

  • Incorrect Reducing Agent: The reduction of a nitrile to an aldehyde requires a mild and selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will lead to the primary amine.

  • Reaction Temperature: This reduction is highly temperature-sensitive. It must be carried out at low temperatures (typically -78°C) to trap the reaction at the intermediate imine stage, which then hydrolyzes to the aldehyde upon work-up.

  • Stoichiometry of the Reducing Agent: Using a slight excess of DIBAL-H (1.1-1.2 equivalents) is recommended. Too much will increase the chance of over-reduction.

  • Aqueous Work-up: The work-up procedure is critical. The reaction should be quenched at low temperature with a suitable reagent like methanol, followed by the addition of an aqueous acid (e.g., 1M HCl) to hydrolyze the intermediate imine to the aldehyde.

ParameterRecommended Condition
Reducing Agent Diisobutylaluminium hydride (DIBAL-H)
Solvent Anhydrous Toluene or Dichloromethane
Temperature -78°C
Work-up Quench with Methanol at -78°C, then add aqueous acid

Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this synthesis? A: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the efficiency of each step and the purification losses. A reasonable target for an optimized laboratory-scale synthesis would be in the range of 20-30%.

Q: Are there any alternative starting materials to 2,4-lutidine? A: While 2,4-lutidine is a logical and commercially available starting material, one could also envision starting from a pre-functionalized pyridine ring, such as a 4,6-dimethylnicotinic acid derivative, which could then be reduced to the aldehyde. However, the synthesis of such a starting material may be as complex as the proposed route.

Q: How can I monitor the progress of each reaction step? A: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of these reactions. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q: What are the key safety precautions for this synthesis? A: Standard laboratory safety practices should be followed, including the use of a fume hood, safety glasses, and appropriate gloves. Specific hazards to be aware of include:

  • Oxidizing agents (m-CPBA, H₂O₂): Can be explosive and should be handled with care.

  • Cyanide reagents (TMSCN): Highly toxic. All manipulations should be performed in a well-ventilated fume hood, and a cyanide quench solution (e.g., bleach) should be readily available.

  • DIBAL-H: Pyrophoric and reacts violently with water. It should be handled under an inert atmosphere.

Experimental Protocols

Step 1: Synthesis of 2,4-Lutidine N-oxide
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-lutidine (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (1.2 eq.) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Neutralize the acetic acid by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

  • Purify by column chromatography on silica gel if necessary.

Step 2: Synthesis of 4,6-Dimethyl-3-cyanopyridine N-oxide
  • To a solution of 2,4-lutidine N-oxide (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere, add trimethylsilyl cyanide (TMSCN, 1.5 eq.).

  • Cool the mixture to 0°C.

  • Slowly add ethyl chloroformate (1.2 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 4,6-Dimethylnicotinonitrile
  • Dissolve the 4,6-dimethyl-3-cyanopyridine N-oxide (1.0 eq.) in chloroform.

  • Add phosphorus trichloride (PCl₃, 1.1 eq.) dropwise at 0°C.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with sodium carbonate to pH ~8.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.

Step 4: Synthesis of this compound
  • Dissolve 4,6-dimethylnicotinonitrile (1.0 eq.) in anhydrous toluene under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add a solution of DIBAL-H in hexanes (1.2 eq.) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 3 hours.

  • Quench the reaction by the slow addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and then add 1M aqueous HCl.

  • Stir vigorously for 1 hour to ensure complete hydrolysis of the imine.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation cluster_2 Step 3: Deoxygenation cluster_3 Step 4: Reduction start 2,4-Lutidine step1 React with H₂O₂ in Acetic Acid start->step1 product1 2,4-Lutidine N-oxide step1->product1 step2 React with TMSCN and Ethyl Chloroformate product1->step2 product2 4,6-Dimethyl-3-cyanopyridine N-oxide step2->product2 step3 React with PCl₃ product2->step3 product3 4,6-Dimethylnicotinonitrile step3->product3 step4 Reduce with DIBAL-H at -78°C product3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Nitrile Reduction

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Aldehyde cause1 Over-reduction to Alcohol start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Decomposition of Product start->cause3 sol1 Check Reaction Temperature (-78°C) cause1->sol1 sol2 Verify DIBAL-H Stoichiometry (1.1-1.2 eq.) cause1->sol2 cause2->sol2 sol3 Ensure Anhydrous Conditions cause2->sol3 sol4 Optimize Quenching and Work-up cause3->sol4

Technical Support Center: Purification of Substituted Nicotin-aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of substituted nicotin-aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of substituted nicotin-aldehydes?

The purification of substituted nicotin-aldehydes can be challenging due to several factors inherent to their chemical structure. The aldehyde group is susceptible to oxidation, and the pyridine ring can influence the molecule's polarity, making separation from structurally similar impurities difficult.[1] Common issues include product degradation, co-elution of impurities during chromatography, product oiling out during recrystallization, and discoloration of the final product.[1]

Q2: Why is my substituted nicotin-aldehyde degrading during purification?

Substituted nicotin-aldehydes can be sensitive to oxidation, acidic or basic conditions, and prolonged exposure to high temperatures.[1] The aldehyde functional group is particularly prone to oxidation to the corresponding carboxylic acid.[2]

Q3: What are common impurities found in substituted nicotin-aldehyde syntheses?

Impurities often include unreacted starting materials, byproducts from side reactions, and degradation products such as the corresponding nicotinic acid.[1][2] The specific impurities will depend on the synthetic route used. For instance, reductions of nicotinic acid derivatives may result in residual starting material or over-reduced alcohol byproducts.[3]

Q4: How can I assess the purity of my final substituted nicotin-aldehyde product?

A combination of analytical techniques is recommended for purity assessment. Thin-layer chromatography (TLC) is a quick method to get a preliminary idea of purity.[1] For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.[4][5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of any potential impurities.[3][6]

Troubleshooting Guide

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • The product elutes with impurities.

  • Broad peaks are observed during chromatographic analysis.

  • Streaking is visible on the TLC plate.

Possible Causes & Solutions:

Cause Solution Citation
Incorrect mobile phase polarityPerform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.[1]
Co-elution of impurities with similar polarityUtilize a shallower solvent gradient during elution to improve resolution between the product and impurities.[1]
Column overloadingEnsure the amount of crude material loaded onto the column is appropriate for its size. As a general rule, the load should be 1-5% of the stationary phase weight.[1]
Stationary phase incompatibilityConsider using a different stationary phase, such as alumina or a bonded-phase silica gel, if separation on standard silica gel is poor.
Issue 2: Product Oiling Out During Recrystallization

Symptoms:

  • The product separates as an oil instead of crystals upon cooling the recrystallization solvent.

Possible Causes & Solutions:

Cause Solution Citation
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.[1]
Presence of impurities lowering the melting point.Attempt a preliminary purification step, such as column chromatography, before recrystallization to remove the impurities.[1]
Solution is supersaturated.Try adding a seed crystal to induce crystallization or gently scratch the inside of the flask with a glass rod at the solvent line.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Issue 3: Product Degradation During Purification

Symptoms:

  • Low yield of the desired product.

  • Appearance of new spots on the TLC plate during workup or purification.

  • Discoloration of the product.

Possible Causes & Solutions:

Cause Solution Citation
Oxidation of the aldehyde groupWork under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant like BHT if oxidation is suspected.[1]
Instability in acidic or basic conditionsMaintain neutral pH conditions during extractions and chromatography whenever possible.[1]
Prolonged exposure to high temperaturesAvoid excessive heating during recrystallization and concentrate solutions under reduced pressure at lower temperatures.[1]
Issue 4: Discoloration of the Final Product

Symptoms:

  • The isolated substituted nicotin-aldehyde is colored (e.g., yellow or brown) when it is expected to be colorless.

Possible Causes & Solutions:

Cause Solution Citation
Presence of colored impuritiesTreat the solution with activated carbon before the final filtration step of recrystallization to adsorb colored impurities.[1]
Oxidation of the productEnsure all purification steps are carried out promptly and under an inert atmosphere if the compound is known to be air-sensitive.[1]

Experimental Protocols & Methodologies

General Protocol for Column Chromatography Purification

This protocol provides a general guideline for purifying substituted nicotin-aldehydes using silica gel column chromatography.

1. Preparation of the Column:

  • A slurry of silica gel is prepared in the initial mobile phase (e.g., a mixture of heptane and ethyl acetate).[1]
  • The slurry is poured into a glass column and the silica gel is allowed to pack under gravity or with gentle pressure.
  • The mobile phase is drained until it is level with the top of the silica gel bed.

2. Sample Loading:

  • The crude product is dissolved in a minimal amount of a suitable solvent.
  • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

3. Elution:

  • The mobile phase is passed through the column to elute the components.
  • The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[1]
  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

4. Isolation:

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified substituted nicotin-aldehyde.

General Protocol for Recrystallization

This protocol outlines a general procedure for the purification of solid substituted nicotin-aldehydes by recrystallization.

1. Solvent Selection:

  • The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
  • Screen for optimal solvents or solvent systems (e.g., ethanol/water, ethyl acetate/heptane).[1]

2. Dissolution:

  • The crude product is placed in a flask and the chosen solvent is added portion-wise with heating until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution and stirred for a few minutes.[1]
  • The hot solution is then filtered through a fluted filter paper to remove the activated carbon.

4. Crystallization:

  • The hot, saturated solution is allowed to cool slowly to room temperature.[1]
  • Further cooling in an ice bath can be used to maximize crystal formation.[1]

5. Isolation and Drying:

  • The crystals are collected by vacuum filtration using a Büchner funnel.[1]
  • The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.[1]
  • The purified crystals are then dried under vacuum to remove any residual solvent.[1]

Visualizations

Purification_Troubleshooting_Workflow start Crude Substituted Nicotin-aldehyde purification_choice Choose Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Liquid/Oily Crude recrystallization Recrystallization purification_choice->recrystallization Solid Crude check_separation Good Separation? chromatography->check_separation check_crystallization Crystals Formed? recrystallization->check_crystallization pure_product Pure Product poor_separation Poor Separation check_separation->poor_separation No degradation_check Product Stable? check_separation->degradation_check Yes optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase check_loading Check Column Loading poor_separation->check_loading use_gradient Use Gradient Elution poor_separation->use_gradient optimize_mobile_phase->chromatography check_loading->chromatography use_gradient->chromatography oiling_out Product Oiled Out check_crystallization->oiling_out No check_crystallization->degradation_check Yes change_solvent Change Solvent oiling_out->change_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling pre_purify Pre-purify by Chromatography oiling_out->pre_purify change_solvent->recrystallization slow_cooling->recrystallization pre_purify->chromatography degradation_check->pure_product Yes degradation Degradation Observed degradation_check->degradation No inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere neutral_ph Maintain Neutral pH degradation->neutral_ph avoid_heat Avoid High Temperatures degradation->avoid_heat Logical_Relationship_Degradation degradation Product Degradation cause1 Oxidation of Aldehyde Group degradation->cause1 cause2 pH Instability (Acidic/Basic) degradation->cause2 cause3 Thermal Instability degradation->cause3 solution1 Work under Inert Atmosphere (N2, Ar) cause1->solution1 solution2 Use Neutral pH for Extractions & Chromatography cause2->solution2 solution3 Avoid Prolonged Exposure to High Temperatures cause3->solution3

References

Technical Support Center: Optimizing Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

General Troubleshooting

Q1: My pyridine synthesis is resulting in a low yield. What are the common factors I should investigate?

A1: Low yields in pyridine synthesis can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Some reactions require high temperatures to proceed, while others need lower temperatures to prevent the formation of byproducts.[1]

  • Purity of Starting Materials: Impurities in your reagents can lead to side reactions and diminish your yield. Always ensure the purity of your starting materials before beginning the synthesis.[1]

  • Catalyst Activity: If you are employing a catalyst, it may have lost activity due to poisoning or sintering.[2] Ensure your catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[1]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibrium. It is often beneficial to screen various solvents to identify the optimal one for your specific reaction.[1][3]

Q2: I am struggling with the purification of my final pyridine product. What are some effective methods?

A2: The basic nature of pyridine derivatives can make purification challenging. Here are some common and effective techniques:

  • Acid-Base Extraction: Since pyridines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine, allowing it to be extracted into an aqueous layer and separated from non-basic impurities.[1] The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Column Chromatography: This is a versatile method for separating pyridine compounds. However, peak tailing can be an issue on silica gel due to the basicity of pyridine.[1][4] This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be a highly effective purification method.[1]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent can be a very effective way to achieve high purity.[1]

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions can be a safety hazard and lead to the formation of degradation products. To manage the reaction temperature, consider the following strategies:[1]

  • Slow Addition of Reagents: Adding one of the reactants dropwise can help control the rate of heat generation.[1]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent, low temperature.[1]

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[1]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[1]

Synthesis-Specific Troubleshooting

Hantzsch Pyridine Synthesis

Q4: I am observing significant side products in my Hantzsch reaction. What are the likely causes?

A4: Side product formation in the Hantzsch synthesis can occur through several competing pathways. Common side products can result from the self-condensation of the β-keto ester or the Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[1] To minimize these, carefully control the reaction temperature and the order of reagent addition.[1]

Q5: The final aromatization step of my dihydropyridine intermediate is inefficient. What are some alternative oxidizing agents?

A5: While classical oxidizing agents like nitric acid, KMnO4, and CrO3 are used, they can lead to low yields and side products under harsh conditions.[5] Milder and more efficient conditions can be achieved with alternatives.[5]

Oxidizing AgentSolventConditionsNotes
IodineMethanolRefluxMilder conditions[5][6]
Ferric ChlorideWater-Used in one-pot syntheses[5]
Manganese Dioxide--Used in one-pot syntheses[5]
Potassium Permanganate--Used in one-pot syntheses[5]
Bohlmann-Rahtz Pyridine Synthesis

Q6: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures. How can this be improved?

A6: The high temperatures needed for the cyclodehydration are a known drawback of this synthesis.[7] The use of acid catalysis can facilitate the cyclodehydration to proceed at significantly lower temperatures.[7] Both Brønsted and Lewis acids have been shown to be effective.

CatalystSolventTemperature
Acetic AcidTolueneLower than uncatalyzed
Ytterbium triflate (20 mol%)TolueneReflux
Zinc bromide (15 mol%)TolueneReflux
Amberlyst-15--

Q7: Can the Bohlmann-Rahtz synthesis be performed as a one-pot reaction?

A7: Yes, modifications to the traditional two-step process have been developed to allow for a one-pot synthesis. Using microwave irradiation at 170°C can facilitate both the initial Michael addition and the subsequent cyclodehydration in a single step, with reaction times as short as 10-20 minutes.[8] The use of polar solvents like DMSO and the addition of catalysts such as acetic acid or ZnBr₂ can further improve yields.[8]

Guareschi-Thorpe Condensation

Q8: What are some green and efficient conditions for the Guareschi-Thorpe synthesis?

A8: Recent advancements have focused on developing more environmentally friendly protocols. An advanced version of the Guareschi-Thorpe reaction can be carried out using ammonium carbonate in an aqueous medium.[9][10] In this method, ammonium carbonate acts as both the nitrogen source for the pyridine ring and as a promoter for the reaction.[9] This approach is inexpensive, user-friendly, and avoids the use of volatile organic solvents.[9][10]

Experimental Protocols

General Protocol for Hantzsch Pyridine Synthesis
  • Reaction Setup: In a round-bottom flask, combine the aldehyde, two equivalents of the β-keto ester, and a nitrogen source like ammonium acetate.

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalyst if required (e.g., p-toluenesulfonic acid).[6]

  • Reaction: Stir the mixture at the desired temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[1] If not, remove the solvent under reduced pressure and purify the residue.[1]

  • Aromatization: Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent portion-wise while monitoring the reaction by TLC.[1]

  • Final Workup and Purification: After oxidation is complete, neutralize the reaction mixture and extract the pyridine product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the final product by distillation, crystallization, or column chromatography.[1]

General Protocol for Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Microwave-Assisted)
  • Reaction Setup: In a microwave-safe vessel, combine the enamine (or a ketone and ammonium acetate to generate it in situ) and the ethynyl ketone.[7][8]

  • Solvent and Catalyst: Add a high-boiling polar solvent such as DMSO and a catalyst like acetic acid or ZnBr₂.[8]

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to 170°C for 10-20 minutes.[8]

  • Workup and Purification: After cooling, purify the crude product directly, typically by column chromatography or distillation, to isolate the substituted pyridine.

General Protocol for Advanced Guareschi-Thorpe Synthesis
  • Reaction Setup: In a flask, combine the 1,3-dicarbonyl compound, ethyl cyanoacetate (or cyanoacetamide), and ammonium carbonate in water.[9]

  • Reaction: Heat the reaction mixture with stirring (e.g., at 80°C). The product often begins to precipitate as the reaction progresses.[6]

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration. Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[6]

Visual Guides

Troubleshooting_Workflow start Low Yield or Side Products check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst check_solvent Screen Different Solvents start->check_solvent purification Purification Issues? check_purity->purification optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time check_catalyst->purification check_solvent->purification optimize_temp->purification optimize_time->purification purification_methods Select Appropriate Method: - Acid-Base Extraction - Chromatography - Distillation - Crystallization purification->purification_methods Yes success Improved Yield purification->success No purification_methods->success

Caption: A general workflow for troubleshooting common issues in pyridine synthesis.

Hantzsch_Synthesis_Pathway reagents Aldehyde + 2x β-Keto Ester + Ammonia Source knoevenagel Knoevenagel Condensation reagents->knoevenagel enamine_formation Enamine Formation reagents->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition side_reaction2 Premature Michael Addition knoevenagel->side_reaction2 enamine_formation->michael_addition side_reaction1 Self-Condensation of β-Keto Ester enamine_formation->side_reaction1 cyclization Cyclization & Dehydration michael_addition->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine aromatization Aromatization (Oxidation) dihydropyridine->aromatization pyridine Pyridine Product aromatization->pyridine

Caption: Key stages and potential side reactions in the Hantzsch pyridine synthesis.

References

Technical Support Center: Synthesis of 4,6-Dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dimethylnicotinaldehyde. The information is designed to help identify and resolve common issues encountered during experimental procedures, with a focus on the identification of side products.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time.
Inefficient Vilsmeier-Haack Reagent Formation - Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and handled under anhydrous conditions. - The Vilsmeier-Haack reagent is moisture-sensitive; perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature - The Vilsmeier-Haack reaction can be sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition and the formation of side products. Optimization of the reaction temperature is recommended.
Ineffective Oxidation (in the case of alcohol oxidation) - Ensure the chosen oxidizing agent is active and used in the correct stoichiometric amount. - The reaction conditions for oxidation (temperature, solvent, pH) should be optimized for the specific substrate.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause Recommended Solution
Formation of Isomeric Aldehydes - The formylation of 2,4-lutidine can potentially yield isomeric aldehydes. Separate the desired this compound from its isomers using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Over-formylation or Di-formylation - Use a controlled stoichiometry of the Vilsmeier-Haack reagent. An excess of the reagent can lead to the introduction of a second formyl group on the pyridine ring.
Presence of Chlorinated Byproducts - During the Vilsmeier-Haack reaction, chlorination of the pyridine ring can occur as a side reaction. Minimize this by carefully controlling the reaction temperature and the amount of POCl₃. Purification by column chromatography is typically effective in removing these impurities.
Oxidation of the Aldehyde to Carboxylic Acid - The aldehyde group is susceptible to oxidation, especially during workup and storage. Avoid prolonged exposure to air and light. Store the purified product under an inert atmosphere and at a low temperature.
Unreacted Starting Material - As mentioned in "Low or No Yield," ensure the reaction goes to completion by monitoring and adjusting reaction conditions as necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • Vilsmeier-Haack formylation of 2,4-lutidine: This reaction introduces a formyl (-CHO) group onto the pyridine ring of 2,4-lutidine using a Vilsmeier reagent, which is typically formed from DMF and POCl₃.

  • Oxidation of 4,6-dimethyl-3-pyridinemethanol: The primary alcohol group of 4,6-dimethyl-3-pyridinemethanol can be oxidized to the corresponding aldehyde using a variety of oxidizing agents.

Q2: What are the expected major side products in the Vilsmeier-Haack formylation of 2,4-lutidine?

A2: Potential side products include:

  • Isomeric nicotinaldehydes: Formylation at other positions of the lutidine ring can lead to isomeric products.

  • Di-formylated products: If an excess of the Vilsmeier reagent is used, a second formyl group may be added to the ring.

  • Chlorinated lutidine derivatives: The reaction conditions can sometimes lead to the chlorination of the pyridine ring.

  • Unreacted 2,4-lutidine: Incomplete reaction will result in the presence of the starting material.

Q3: What side products can be expected from the oxidation of 4,6-dimethyl-3-pyridinemethanol?

A3: The primary side product of concern is the over-oxidation of the aldehyde to the corresponding carboxylic acid, 4,6-dimethylnicotinic acid. The presence of unreacted starting alcohol is also a possibility if the oxidation is incomplete.

Q4: How can I purify the synthesized this compound?

A4: Column chromatography on silica gel is the most common and effective method for purifying this compound from reaction side products and unreacted starting materials. A gradient elution with a solvent system such as hexane and ethyl acetate is typically employed.

Q5: What analytical techniques are suitable for identifying side products?

A5: A combination of the following techniques is recommended for the comprehensive identification and characterization of side products:

  • High-Performance Liquid Chromatography (HPLC): To separate the main product from impurities and quantify their relative amounts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and identify them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure of the main product and isolated impurities.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the product and impurities.

Experimental Protocols

1. Vilsmeier-Haack Formylation of 2,4-Lutidine (General Procedure)

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents:

  • 2,4-Lutidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C.

  • Dissolve 2,4-lutidine in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction to warm to room temperature and then heat to a temperature between 40-60 °C. The optimal temperature and reaction time should be determined by TLC or HPLC monitoring.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

2. Oxidation of 4,6-Dimethyl-3-pyridinemethanol (General Procedure using Pyridinium Chlorochromate - PCC)

Disclaimer: This is a generalized protocol. PCC is a suspected carcinogen and should be handled with appropriate safety precautions. All work should be performed in a well-ventilated fume hood.

Reagents:

  • 4,6-Dimethyl-3-pyridinemethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

Procedure:

  • To a stirred suspension of PCC in anhydrous DCM, add a solution of 4,6-dimethyl-3-pyridinemethanol in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pass the mixture through a short pad of silica gel or Celatom® to filter out the chromium salts.

  • Wash the filter pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, further purify the product by column chromatography on silica gel.

Data Presentation

The following tables provide a template for organizing quantitative data from the synthesis and purification of this compound. Actual values will vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields

Synthesis RouteKey ReagentsReaction Temp. (°C)Reaction Time (h)Crude Yield (%)Purified Yield (%)
Vilsmeier-Haack2,4-Lutidine, POCl₃, DMF5047560
Oxidation4,6-Dimethyl-3-pyridinemethanol, PCC2528570

Table 2: Impurity Profile from HPLC Analysis of Crude Product (Vilsmeier-Haack Route)

Retention Time (min)Peak Area (%)Tentative Identification
2.55.22,4-Lutidine (Starting Material)
4.885.3This compound (Product)
6.13.1Isomeric Aldehyde
7.52.5Chlorinated Byproduct
8.93.9Unidentified Byproduct

Mandatory Visualizations

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Lutidine 2,4-Lutidine Lutidine->Intermediate Electrophilic Attack Side_Product2 Chlorinated Byproducts Lutidine->Side_Product2 Side Reaction Product This compound Intermediate->Product Hydrolysis Side_Product1 Isomeric Aldehydes Intermediate->Side_Product1

Caption: Vilsmeier-Haack synthesis of this compound.

Oxidation_Pathway Start 4,6-Dimethyl-3-pyridinemethanol Product This compound Start->Product Mild Oxidation (e.g., PCC) Side_Product 4,6-Dimethylnicotinic Acid (Over-oxidation) Product->Side_Product Further Oxidation

Caption: Oxidation synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or High Impurity? Start->Problem Check_Completion Check Reaction Completion (TLC/HPLC) Problem->Check_Completion Yes Analyze Analyze Purity (HPLC, GC-MS, NMR) Problem->Analyze No Check_Conditions Verify Reagent Quality & Anhydrous Conditions Check_Completion->Check_Conditions Incomplete Purification Column Chromatography Check_Completion->Purification Complete Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Optimize_Temp->Purification

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Improving the Aqueous Solubility of 4,6-dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4,6-dimethylnicotinaldehyde. Below are troubleshooting guides and frequently asked questions to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

This compound possesses a molecular structure with features that limit its solubility in water. The pyridine ring provides some polarity; however, the two methyl groups and the aromatic system contribute to its hydrophobic (lipophilic) character. This nonpolar nature hinders its ability to form favorable interactions with polar water molecules, leading to low aqueous solubility.[1][2]

Q2: My stock solution of this compound, prepared in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening?

This is a common issue for poorly soluble compounds and highlights the difference between kinetic and thermodynamic solubility. Your stock solution in a strong organic solvent like DMSO is likely a stable, high-concentration solution. When this is diluted into an aqueous buffer where the compound is less soluble, the solution becomes supersaturated. This supersaturated state is thermodynamically unstable, leading to the precipitation of the compound as it seeks its lower equilibrium solubility in the new solvent system.

Q3: What are the primary strategies for improving the aqueous solubility of this compound for in vitro experiments?

Several techniques can be employed to enhance the solubility of poorly soluble compounds.[3][4][5] The most common and effective strategies for laboratory and pre-formulation studies include:

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the molecule.[3][]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer to increase the solvent's capacity to dissolve hydrophobic compounds.[7][8]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, thereby increasing its apparent water solubility.[9][10][11]

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.[12][13]

Troubleshooting & Optimization Guide

This guide provides a systematic approach to selecting and optimizing a solubilization method.

G start Problem: Compound Precipitation in Aqueous Buffer q1 Is pH adjustment a viable option for your experimental system? start->q1 ph_yes Optimize pH q1->ph_yes  Yes q2 Is a small percentage of an organic solvent tolerable in your assay? q1->q2  No (pH must be neutral or is detrimental) ph_protocol Follow Protocol 1: pH Adjustment ph_yes->ph_protocol cosolvent_yes Use a Co-solvent q2->cosolvent_yes  Yes q3 Consider complexation agents. Are cyclodextrins compatible with your experiment? q2->q3  No (Assay is sensitive to organic solvents) cosolvent_protocol Follow Protocol 2: Co-solvent Titration cosolvent_yes->cosolvent_protocol cyclo_yes Use Cyclodextrins q3->cyclo_yes  Yes surfactant Explore Surfactants (e.g., Polysorbate 20/80) q3->surfactant  No cyclo_protocol Follow Protocol 3: Phase Solubility Study cyclo_yes->cyclo_protocol

Caption: Decision tree for selecting a solubilization method.

Method 1: pH Adjustment

As a pyridine derivative, this compound is a weak base. Lowering the pH of the aqueous solution can protonate the nitrogen atom on the pyridine ring, forming a more soluble salt.[3][]

Troubleshooting Q&A:

  • Q: At what pH should I expect to see a solubility increase? A: A significant increase in solubility typically occurs at pH values below the compound's pKa. For pyridine derivatives, this is often in the acidic range (pH 2-6). You must determine the optimal pH experimentally.

  • Q: Will adjusting the pH affect my experiment? A: This is a critical consideration. Extreme pH values can affect protein stability, cell viability, and the activity of other compounds. Always run a vehicle control at the selected pH to ensure the buffer itself does not influence the experimental outcome.[4]

Data Presentation: Example of pH-Dependent Solubility

pH of BufferCompound Solubility (µg/mL)Fold Increase
7.451x
6.5255x
5.515030x
4.5800160x
3.5>2000>400x
Note: This data is illustrative and should be determined experimentally for this compound.

Experimental Protocol 1: Solubility Determination by pH Adjustment

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., from pH 7.4 down to 3.0).

  • Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes) or by filtering through a 0.22 µm filter.

  • Quantify: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Method 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7][14]

Troubleshooting Q&A:

  • Q: Which co-solvent should I use? A: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[15][] The best choice depends on the tolerance of your experimental system. DMSO is a powerful solvent but can be toxic to cells at concentrations above 0.5-1%. Ethanol is often better tolerated but may be less effective.

  • Q: How much co-solvent should I add? A: Use the minimum concentration necessary to achieve the desired solubility, as high concentrations can interfere with biological assays. It is crucial to test a range of concentrations (e.g., 1%, 2%, 5%, 10%) and always include a matching co-solvent concentration in your vehicle control.

Data Presentation: Example of Co-solvent Effects on Solubility

Co-solventConcentration in Water (v/v)Compound Solubility (µg/mL)
None0%5
Ethanol5%50
Ethanol10%200
PEG 4005%90
PEG 40010%450
DMSO1%120
DMSO2%600
Note: This data is illustrative. Always confirm the tolerance of your assay to the chosen co-solvent and concentration.

Experimental Protocol 2: Solubility Enhancement using Co-solvents

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers containing varying percentages of the chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).

  • Determine Solubility: Follow steps 2-5 from Protocol 1 for each co-solvent mixture to determine the saturation solubility.

  • Alternative (for stock solutions): Prepare a high-concentration stock solution of the compound in 100% of the co-solvent (e.g., 50 mM in DMSO).

  • Test Dilution: Perform serial dilutions of the stock solution into your final aqueous buffer. Visually inspect for precipitation immediately and after incubation at the assay temperature.

Method 3: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming water-soluble inclusion complexes.[9][10][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high water solubility and low toxicity.[10]

G cluster_0 Aqueous Solution cluster_1 Hydrophobic Cavity cluster_2 Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Cyclodextrin with Encapsulated Drug CD->Complex Complexation cavity_label Drug 4,6-dimethyl- nicotinaldehyde (Hydrophobic)

References

Technical Support Center: Stability of 4,6-Dimethylnicotinaldehyde Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,6-dimethylnicotinaldehyde under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound in acidic environments is its susceptibility to degradation. The two main degradation pathways are:

  • Oxidation: The aldehyde group is prone to oxidation, especially under harsh acidic conditions or in the presence of oxidizing agents, leading to the formation of 4,6-dimethylnicotinic acid.

  • Acetal Formation: In the presence of alcohols (often used as co-solvents in formulations) and an acid catalyst, the aldehyde can reversibly form a hemiacetal and subsequently a stable acetal. While not a degradation in the destructive sense, this conversion can reduce the concentration of the active aldehyde.

Q2: What are the likely degradation products of this compound under acidic stress?

A2: Under typical acidic stress conditions (e.g., forced degradation studies), the most commonly observed degradation product is 4,6-dimethylnicotinic acid due to the oxidation of the aldehyde functional group. In formulations containing alcohols, the corresponding acetal may also be formed. Identification of degradation products should be performed using techniques like LC-MS to confirm their structures.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for quantifying this compound and its degradation products. For enhanced sensitivity and definitive identification of unknown degradants, Liquid Chromatography with Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in an Acidic Formulation

Problem: You observe a faster-than-expected decrease in the concentration of this compound in your acidic formulation during stability studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Check for Oxidizing Agents: Ensure no intentional or unintentional oxidizing agents are present in your formulation. 2. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Antioxidants: Consider the addition of a suitable antioxidant to the formulation. Compatibility studies will be necessary.
Presence of Alcohols 1. Identify Alcohols: Confirm if any alcoholic solvents or excipients are present in your formulation. 2. Quantify Acetal Formation: Use your analytical method to check for the presence of the corresponding acetal peak. If present, quantify its formation over time. 3. Solvent Selection: If acetal formation is significant and undesirable, consider replacing the alcoholic solvent with a non-alcoholic alternative, provided it is compatible with the formulation.
Harsh Acidic Conditions 1. pH Adjustment: Evaluate if the pH of your formulation is lower than necessary. A higher pH, while still acidic, may slow down the degradation rate. 2. Buffer Selection: The choice of buffer can influence stability. Screen different buffer systems at the target pH to identify one that minimizes degradation.
Issue 2: Appearance of Unknown Peaks in the Chromatogram During Stability Testing

Problem: Your HPLC analysis of a stability sample shows new, unidentified peaks that are not present in the initial sample.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation Products 1. Peak Tracking: Monitor the growth of the unknown peaks over time. A consistent increase in peak area is indicative of a degradation product. 2. Mass Identification: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information for structural elucidation. The expected m/z for 4,6-dimethylnicotinic acid would be a primary target for investigation.
Excipient Interaction 1. Placebo Analysis: Analyze a placebo formulation (containing all excipients except this compound) under the same stress conditions. The appearance of peaks in the placebo chromatogram suggests excipient degradation or interaction. 2. Compatibility Studies: Conduct binary mixture studies of this compound with each excipient to pinpoint the source of the interaction.
Contamination 1. System Blank: Inject a blank solvent to rule out contamination from the analytical system. 2. Sample Handling Review: Review all sample preparation and handling procedures to identify potential sources of external contamination.

Data Presentation

The following tables provide an example of how to structure and present quantitative data from a forced degradation study of this compound under acidic conditions.

Table 1: Forced Degradation of this compound in 0.1 M HCl at 60°C

Time (hours)This compound (%)4,6-Dimethylnicotinic Acid (%)Total Impurities (%)Mass Balance (%)
0100.00.00.0100.0
295.24.54.8100.0
490.58.99.5100.0
882.117.217.9100.0
2465.833.534.2100.0

Table 2: Stability of this compound in a Formulation (pH 4.5) with and without Ethanol at 40°C

Time (weeks)Formulation A (without Ethanol) - Aldehyde (%)Formulation B (with 10% Ethanol) - Aldehyde (%)Formulation B (with 10% Ethanol) - Acetal (%)
0100.0100.00.0
499.194.35.1
898.288.910.2
1297.583.715.1

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Incubate the solution in a constant temperature bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Sample Preparation: Dilute the neutralized samples to a suitable concentration for HPLC analysis using the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

G cluster_degradation Primary Degradation Pathways Aldehyde This compound Carboxylic_Acid 4,6-Dimethylnicotinic Acid Aldehyde->Carboxylic_Acid Oxidation (H+, O2) Acetal Acetal Aldehyde->Acetal Acetal Formation (H+, R-OH)

Caption: Primary degradation pathways of this compound under acidic conditions.

G cluster_workflow Experimental Workflow for Forced Degradation Study start Start prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock add_acid Mix with 0.2 M HCl (1:1 v/v) prep_stock->add_acid incubate Incubate at 60°C add_acid->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw neutralize Neutralize with 0.1 M NaOH withdraw->neutralize dilute Dilute for Analysis neutralize->dilute analyze Analyze by HPLC dilute->analyze end End analyze->end

Caption: Workflow for conducting a forced degradation study under acidic conditions.

G cluster_troubleshooting Troubleshooting Logic: Unexpected Peak start Unexpected Peak in Chromatogram is_it_growing Does peak area increase over time? start->is_it_growing is_in_placebo Is the peak present in the placebo? is_it_growing->is_in_placebo Yes contamination Possible Contamination (Check system blank and handling) is_it_growing->contamination No degradation_product Likely a Degradation Product (Proceed with LC-MS ID) is_in_placebo->degradation_product No excipient_issue Excipient Degradation/Interaction (Conduct compatibility studies) is_in_placebo->excipient_issue Yes

Caption: Decision tree for troubleshooting the appearance of unexpected peaks.

common pitfalls in the Hantzsch pyridine synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch pyridine synthesis.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Pyridine

Q: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge in the Hantzsch synthesis, often stemming from suboptimal reaction conditions, incomplete oxidation of the intermediate, or competing side reactions.[1][2][3] Here’s a breakdown of potential causes and their solutions:

  • Suboptimal Reaction Conditions: The classical approach of refluxing in ethanol or acetic acid often requires long reaction times and harsh conditions, which can lead to product degradation.[1][2][4]

    • Solution: Employ modern catalytic systems and alternative energy sources. Using catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can significantly boost yields to over 90%.[1][4] Solvent-free conditions with catalysts such as γ-Al2O3 nanoparticles have also demonstrated high yields (up to 95%) with shorter reaction times.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[1] Incomplete oxidation is a direct contributor to low yields of the desired pyridine.

    • Solution: Ensure the use of an effective oxidizing agent in the correct stoichiometric amount. While traditional oxidants like nitric acid, potassium permanganate (KMnO4), and chromium trioxide (CrO3) are used, milder reagents such as iodine in refluxing methanol can offer better control and reduce side reactions.[1][4] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete conversion of the dihydropyridine intermediate.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the target pyridine.[1][2]

    • Solution: The order of reagent addition is critical, especially in the synthesis of unsymmetrical pyridines. To prevent the formation of undesired intermediates, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1] Additionally, maintaining the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted aerial oxidation of the dihydropyridine intermediate.[2]

  • Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, or ammonia source) can significantly hinder the reaction's efficiency.[2]

    • Solution: Ensure all reactants are of high purity before commencing the synthesis.

Issue 2: Formation of Unexpected Byproducts

Q: I am observing significant amounts of side products in my Hantzsch reaction. What are the likely causes and how can I minimize them?

A: The Hantzsch synthesis is known to have a complex reaction mechanism with at least five proposed pathways, which can lead to the formation of various side products.[4][5] Common side products and strategies to mitigate their formation are outlined below:

  • Common Side Products:

    • Self-condensation of the β-ketoester.[5]

    • Michael addition of the enamine to the Knoevenagel condensation product prior to cyclization.[5]

    • Over-oxidation of the dihydropyridine to various pyridine-related impurities.[2]

    • Formation of tricyclic pyrans in unsymmetrical syntheses due to incorrect reagent addition order.[1]

  • Solutions to Minimize Side Products:

    • Control Reaction Conditions: Careful control of temperature and the stoichiometry of reactants is crucial to favor the desired reaction pathway.[3][5]

    • Order of Reagent Addition: For unsymmetrical pyridines, a stepwise approach where intermediates are pre-formed can significantly improve selectivity and reduce byproducts.[1]

    • Choice of Oxidizing Agent: Select a milder oxidizing agent to prevent over-oxidation and the formation of degradation products.[3][4]

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify my final pyridine product. What are some effective purification strategies?

A: The basic nature of pyridines can present challenges during purification, particularly with column chromatography.[5] Here are some recommended techniques:

  • Acid-Base Extraction: Leverage the basicity of the pyridine by performing an acidic wash (e.g., with dilute HCl) to protonate the pyridine and extract it into the aqueous layer. This separates it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

  • Column Chromatography: To address the issue of product tailing on silica gel, a small amount of a base, such as triethylamine, can be added to the eluent.[5]

  • Crystallization: If your pyridine product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[5]

Frequently Asked Questions (FAQs)

Q1: Can I run the Hantzsch synthesis under solvent-free conditions? A1: Yes, solvent-free conditions have been shown to be highly effective and environmentally friendly for the Hantzsch synthesis. Using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can lead to high yields in short reaction times.[1]

Q2: What is the role of ultrasound or microwave irradiation in the Hantzsch synthesis? A2: Both ultrasound and microwave irradiation are energy sources that can significantly accelerate the reaction rate, leading to dramatically reduced reaction times and often improved yields compared to conventional heating methods.[2][4]

Q3: My reaction is highly exothermic. How can I control it? A3: To manage a highly exothermic reaction and prevent potential safety hazards or product degradation, you can implement the following strategies:

  • Slow Addition of Reagents: Add one of the reactants dropwise to control the rate of heat generation.[5]

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a constant and low reaction temperature.[5]

  • Dilution: Conducting the reaction at a lower concentration can help to dissipate the generated heat more effectively.[5]

Q4: How does the choice of the nitrogen source affect the reaction? A4: The most common nitrogen source is ammonia or ammonium acetate.[4] While ammonium acetate is convenient, other sources like primary amines can also be used, leading to N-substituted dihydropyridines. The choice of the nitrogen source can influence the reaction rate and the final product structure.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Hantzsch Pyridine Synthesis

CatalystSolventConditionsYield (%)Reference(s)
p-Toluenesulfonic acid (PTSA)Aqueous micellesUltrasonic irradiation>90[1][4]
γ-Al2O3 nanoparticlesSolvent-free90°Cup to 95[1]
Yb(OTf)₃--High[2]
Amberlyst-15 resinChloroform/Toluene50°C-[1]
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom TemperatureGood to Excellent[6]

Table 2: Common Oxidizing Agents for Aromatization of 1,4-Dihydropyridines

Oxidizing AgentConditionsNotesReference(s)
Nitric acid (HNO₃)Acetic acidClassical, but can be harsh and lead to side reactions[1][4]
Potassium permanganate (KMnO₄)-Strong oxidant, can lead to over-oxidation[1][4]
Chromium trioxide (CrO₃)-Toxic and can lead to difficult workups[1][4]
Iodine (I₂)Refluxing methanolMilder conditions, good for sensitive substrates[1][4]
Ferric chloride (FeCl₃)WaterCan be used in a one-pot synthesis[3][4]
Manganese dioxide (MnO₂)WaterSuitable for one-pot procedures[3][4]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Isolation of Dihydropyridine: Once the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.[5]

  • Aromatization: Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., nitric acid) portion-wise while monitoring the reaction by TLC.[5]

  • Final Workup and Purification: After the oxidation is complete, neutralize the reaction mixture and extract the pyridine product with an organic solvent. The organic layers are then washed, dried, and concentrated. The final product is purified by distillation, crystallization, or column chromatography.[5]

Protocol 2: Improved Hantzsch Synthesis (Solvent-Free)
  • Reaction Setup: In a flask, thoroughly mix the aldehyde (1 mmol), the β-ketoester (2 mmol), the ammonia source (e.g., ammonium acetate, 1.2 mmol), and the γ-Al2O3 nanoparticle catalyst.

  • Reaction Execution: Heat the reaction mixture at 90°C with stirring. Monitor the reaction by TLC.

  • Catalyst Recovery and Product Isolation: Upon completion, cool the reaction mixture to room temperature. Add ethanol to dissolve the product and filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.

  • Purification and Oxidation: Purify the 1,4-dihydropyridine by recrystallization. Subsequently, oxidize the purified intermediate to the corresponding pyridine using a suitable oxidizing agent as described in Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_conditions Review Reaction Conditions start->check_conditions check_oxidation Assess Oxidation Step start->check_oxidation check_side_products Analyze for Side Products start->check_side_products optimize_catalyst Optimize Catalyst/Solvent check_conditions->optimize_catalyst Inefficient? use_energy_source Use Ultrasound/Microwave check_conditions->use_energy_source Too slow? check_oxidant Verify Oxidant Stoichiometry check_oxidation->check_oxidant Incomplete? change_oxidant Switch to Milder Oxidant check_oxidation->change_oxidant Byproducts? modify_reagent_addition Change Order of Reagent Addition check_side_products->modify_reagent_addition Unsymmetrical? control_temp Control Temperature check_side_products->control_temp Exothermic? success Improved Yield optimize_catalyst->success use_energy_source->success check_oxidant->success change_oxidant->success modify_reagent_addition->success control_temp->success

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization & Oxidation cluster_side_reactions Potential Side Reactions aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel side_product1 Self-condensation of Ketoester ketoester1->side_product1 ketoester2 β-Ketoester (1 eq.) enamine Enamine ketoester2->enamine ketoester2->side_product1 ammonia Ammonia ammonia->enamine dihydropyridine 1,4-Dihydropyridine knoevenagel->dihydropyridine side_product2 Michael Adduct knoevenagel->side_product2 enamine->dihydropyridine enamine->side_product2 pyridine Pyridine dihydropyridine->pyridine Oxidation

Caption: General pathway and potential side reactions in Hantzsch synthesis.

References

Technical Support Center: Purification of 4,6-dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 4,6-dimethylnicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthesized this compound?

Common impurities can include unreacted starting materials, byproducts from side reactions, and the corresponding carboxylic acid (4,6-dimethylnicotinic acid) formed by oxidation of the aldehyde.[1] The presence of residual solvents from the synthesis and workup is also a possibility.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purifying this compound are:

  • Column Chromatography: Effective for separating the aldehyde from both more polar and less polar impurities.[1][2]

  • Recrystallization: A suitable technique if the crude product is a solid and a suitable solvent can be found.[3][4]

  • Bisulfite Extraction: A chemical method that selectively isolates aldehydes from a mixture.[5][6]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography or to check the purity of fractions.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative assessments of purity.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Possible Cause 1: Inappropriate Solvent System

  • Solution: The polarity of the eluent is critical. For aldehydes, a low-polarity solvent system is generally recommended to elute the aldehyde before more polar impurities.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or diethyl ether.[7] Run TLC with various solvent mixtures to find the optimal system that provides good separation between your product and impurities (a desired Rf of ~0.3 is a good target).[7]

Possible Cause 2: Aldehyde Decomposition on Silica Gel

  • Solution: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition.[1][7] This can be mitigated by deactivating the silica gel. This is achieved by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent.[7] Alternatively, using a different stationary phase like alumina can be beneficial.[7]

Possible Cause 3: Column Overloading

  • Solution: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Issue 2: Poor Yield or No Crystal Formation During Recrystallization

Possible Cause 1: Unsuitable Recrystallization Solvent

  • Solution: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Experiment with a range of solvents with varying polarities. Common choices for aromatic compounds include ethanol, methanol, toluene, or solvent pairs like ethanol-water or diethyl ether-hexane.[3][8]

Possible Cause 2: Solution is Not Saturated

  • Solution: If the solution is too dilute, crystallization will not occur. After dissolving the compound in the minimum amount of boiling solvent, you can slowly evaporate some of the solvent to reach the saturation point.[3]

Possible Cause 3: "Oiling Out"

  • Solution: The compound may separate as an oil instead of crystals if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent.[4] If oiling occurs, try reheating the solution and allowing it to cool more slowly. Using a larger volume of solvent or switching to a lower-boiling point solvent can also help.

Issue 3: Low Recovery After Bisulfite Extraction

Possible Cause 1: Incomplete Formation of the Bisulfite Adduct

  • Solution: Ensure that a saturated solution of sodium bisulfite is used and that the mixture is shaken vigorously to maximize the reaction between the aldehyde and the bisulfite.[5] The reaction may require some time, so allowing the mixture to stir for a few hours can be beneficial.[1]

Possible Cause 2: Incomplete Regeneration of the Aldehyde

  • Solution: The aldehyde is recovered from the aqueous layer by adding a base (like NaHCO3) until the gas evolution ceases or the pH is basic.[1] Ensure sufficient base has been added to completely reverse the reaction and liberate the free aldehyde.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the effectiveness of different purification methods on a crude sample of this compound.

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)
Column Chromatography (Silica Gel)859880
Recrystallization (Ethanol/Water)859675
Bisulfite Extraction85>9970

Experimental Protocols

Protocol 1: Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).

    • Ensure the silica gel is evenly packed to avoid cracks or channels.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start eluting with a low-polarity solvent system (e.g., 97:3 hexane:ethyl acetate).[1]

    • Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using TLC.[2]

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a test solvent.

    • Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[3]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[3]

    • Dry the crystals in a vacuum oven.

Protocol 3: Bisulfite Extraction
  • Dissolution:

    • Dissolve the crude product in a suitable organic solvent like methanol.[5]

  • Adduct Formation:

    • Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for several minutes.[5]

  • Extraction:

    • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) and shake.[5]

    • Separate the aqueous layer, which now contains the water-soluble bisulfite adduct.

  • Aldehyde Regeneration:

    • Return the aqueous layer to the separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate or another base until the solution is basic.[1]

  • Final Extraction and Isolation:

    • Extract the liberated aldehyde with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_purification cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Bisulfite Extraction Bisulfite Extraction Crude Product->Bisulfite Extraction Pure Aldehyde Pure Aldehyde Column Chromatography->Pure Aldehyde Recrystallization->Pure Aldehyde Bisulfite Extraction->Pure Aldehyde

Caption: Purification workflow for this compound.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Impure Product Impure Product Low Purity Low Purity Impure Product->Low Purity Poor Yield Poor Yield Impure Product->Poor Yield Wrong Solvent Wrong Solvent Low Purity->Wrong Solvent Decomposition Decomposition Low Purity->Decomposition Oiling Out Oiling Out Poor Yield->Oiling Out Incomplete Reaction Incomplete Reaction Poor Yield->Incomplete Reaction Optimize Eluent Optimize Eluent Wrong Solvent->Optimize Eluent Deactivate Silica Deactivate Silica Decomposition->Deactivate Silica Slow Cooling Slow Cooling Oiling Out->Slow Cooling Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time

Caption: Troubleshooting logic for purification issues.

References

preventing decomposition of 4,6-dimethylnicotinaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4,6-dimethylnicotinaldehyde during storage.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Change in physical appearance (e.g., color change from colorless/pale yellow to brown, increased viscosity, or solidification). Oxidation to 4,6-dimethylnicotinic acid; Polymerization or autocondensation reactions.Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use amber glass vials to protect from light.[3] Store at recommended low temperatures (see storage condition table).
Decrease in purity or presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS). Decomposition due to exposure to air, light, or elevated temperatures.[4][5]Handle the compound quickly and minimize exposure to the atmosphere. Purge the storage container with an inert gas before sealing.[1] Re-test the material to confirm purity before use.
Reduced reactivity in subsequent experimental steps. Degradation of the aldehyde functional group.[6]Ensure proper storage conditions have been maintained. Consider using a freshly opened vial or purifying the existing stock if decomposition is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for aromatic aldehydes like this compound are oxidation and polymerization.[1][7] Exposure to oxygen in the air can lead to the formation of the corresponding carboxylic acid (4,6-dimethylnicotinic acid).[1] Additionally, aldehydes can undergo self-condensation or polymerization, which can be catalyzed by acidic impurities.[7][8]

Q2: How does exposure to light and air affect the stability of this compound?

A2: Exposure to both light and air significantly accelerates the decomposition of aromatic aldehydes. Light, particularly UV radiation, can initiate autoxidation, a free-radical chain reaction with atmospheric oxygen, leading to the formation of peracids and subsequently carboxylic acids.[9] Storing the compound in amber or opaque containers and under an inert atmosphere is crucial to minimize these degradation pathways.[3][10]

Q3: What are the optimal temperature conditions for storing this compound?

A3: For long-term storage, it is recommended to store this compound at low temperatures, typically between 2-8 °C. However, for some aldehydes, very low temperatures can accelerate polymerization.[7] It is important to monitor the physical state of the compound at the recommended storage temperature. If solidification or increased viscosity is observed, it may be indicative of polymerization.

Q4: Can I store this compound in a solution to improve its stability?

A4: Yes, diluting aldehydes in a primary alcohol can enhance stability by forming hemiacetals, which are less prone to oxidation and polymerization.[7] However, the suitability of this method depends on the intended downstream application, as the alcohol solvent may interfere with subsequent reactions. If used, the solution should still be stored under an inert atmosphere and protected from light.

Q5: Are there any chemical stabilizers that can be added to prevent decomposition?

A5: Antioxidants such as butylated hydroxytoluene (BHT) can be effective in inhibiting oxidation.[4][7] For preventing polymerization and autocondensation, stabilizers like triethanolamine or dimethylethanolamine have been used for other aldehydes, typically in parts-per-million concentrations.[8] The choice of stabilizer must be compatible with the intended use of the this compound.

Summary of Storage Conditions and Expected Stability

Storage Condition Temperature Atmosphere Light Exposure Expected Shelf-Life (Purity >98%)
Optimal 2-8 °CInert Gas (Nitrogen/Argon)Amber Vial> 12 months
Sub-optimal Room Temperature (~25°C)Inert Gas (Nitrogen/Argon)Amber Vial3-6 months
Sub-optimal 2-8 °CAirAmber Vial6-12 months
Not Recommended Room Temperature (~25°C)AirClear Vial< 3 months

Note: The expected shelf-life is an estimate and can be influenced by the initial purity of the compound and the frequency of container opening.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage Procedure

Objective: To properly store this compound under an inert atmosphere to prevent oxidation.

Materials:

  • Vial of this compound

  • Amber glass vial with a PTFE-lined screw cap or septum-sealed vial

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Needles for gas inlet and outlet

Procedure:

  • Place the amber glass vial in a clean, dry environment.

  • Insert a needle connected to the inert gas source through the septum or into the vial, ensuring the gas flow is gentle.

  • Insert a second needle to act as a gas outlet.

  • Purge the vial with the inert gas for 1-2 minutes to displace any air.

  • Carefully transfer the this compound into the purged vial.

  • Continue the gentle flow of inert gas while sealing the vial tightly with the cap.

  • Remove the gas inlet and outlet needles.

  • For added security, wrap the cap with parafilm.

  • Label the vial with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8 °C.

Visualizations

DecompositionPathways Aldehyde This compound Oxidation Oxidation Aldehyde->Oxidation O2, Light, Heat Polymerization Polymerization / Autocondensation Aldehyde->Polymerization Acidic Impurities, Heat CarboxylicAcid 4,6-Dimethylnicotinic Acid Oxidation->CarboxylicAcid Trimer Inactive Trimer / Polymer Polymerization->Trimer ExperimentalWorkflow start Start: Receive Compound prep_vial Prepare Amber Vial start->prep_vial purge Purge with Inert Gas (N2 or Ar) prep_vial->purge transfer Transfer Compound purge->transfer seal Seal Tightly transfer->seal store Store at 2-8 °C seal->store end End: Stable Storage store->end

References

Technical Support Center: Optimizing Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the catalytic synthesis of substituted pyridines. Below you will find troubleshooting guides and frequently asked questions to streamline your experimental workflow and enhance reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted pyridines, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge in pyridine synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Potential CauseRecommended Solutions
Inactive or Deactivated Catalyst - Use a fresh batch of catalyst and ensure proper activation procedures are followed.[1] - For air and moisture-sensitive catalysts, ensure the reaction is conducted under a strictly inert atmosphere with anhydrous solvents.[1] - Consider catalyst poisoning by impurities in reactants or solvents; purify starting materials thoroughly.[1] - In pyridine chlorination, coking on the catalyst surface can occur; catalyst regeneration or replacement may be necessary.[2] - For pyridine(diimine) iron-catalyzed C(sp2)–H borylation, catalyst deactivation can occur through the formation of a flyover-dimer complex.[3][4]
Suboptimal Reaction Conditions - Optimize reaction temperature, pressure, and time. Some reactions require higher temperatures to overcome activation energy barriers, while others need lower temperatures to prevent byproduct formation.[1] - Adjust the concentration of reactants. - For Hantzsch pyridine synthesis, consider alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or solvent-free conditions with γ-Al2O3 nanoparticles.[5]
Poor Substrate Quality - Verify the purity of starting materials, as impurities can interfere with the catalyst and lead to side reactions.[1] - Ensure substrates are dry and free of residual solvents.
Incomplete Oxidation of Dihydropyridine Intermediate (in Hantzsch synthesis) - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[5] - Monitor the reaction progress by TLC or LC-MS to confirm complete conversion.[5]

Problem 2: Formation of Side Products and Poor Regioselectivity

The formation of unintended byproducts and isomers can significantly reduce the yield of the desired substituted pyridine.

Potential CauseRecommended Solutions
Incorrect Order of Reagent Addition - In unsymmetrical Hantzsch reactions, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can minimize the formation of undesired intermediates.[5]
Competing Reaction Pathways - In the Hantzsch synthesis, side products can arise from self-condensation of the β-keto ester or Michael addition of the enamine to the Knoevenagel product before cyclization.[1] Careful control of reaction conditions is crucial. - In Bönnemann cyclizations with unsymmetrical alkynes, modify ligands to improve regioselectivity based on steric and electronic properties.[1]
Poor Regioselectivity in Bohlmann-Rahtz Synthesis - The regiochemical outcome is determined by the initial Michael addition. Carefully select starting materials based on their electronic and steric properties to favor the desired regioisomer.[5]
Homocoupling or Protodeborylation of Boronic Acids (in Suzuki couplings) - Use a lower catalyst loading and add the boronic acid slowly. - Ensure anhydrous conditions and select a suitable base to prevent protodeborylation.[6]

Problem 3: Difficulty in Product Purification

The basic nature of pyridines and the similarity in polarity to byproducts can complicate purification.[1]

ChallengeRecommended Solutions
Tailing on Silica Gel Chromatography - Add a small amount of a base, such as triethylamine, to the eluent to mitigate tailing.[1]
Separation from Non-Basic Impurities - Employ an acid-base extraction. Use a dilute acid (e.g., HCl) to protonate the pyridine and extract it into the aqueous layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
Product is a Solid - Crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a catalyst for a specific substituted pyridine synthesis?

A1: Catalyst selection is critical and depends on the specific reaction. Key factors include:

  • Reaction Type: Different syntheses (e.g., Hantzsch, Bohlmann-Rahtz, Suzuki coupling, C-H activation) require different types of catalysts (e.g., Brønsted/Lewis acids, transition metals).[5][7]

  • Desired Regioselectivity: The catalyst and associated ligands can significantly influence the regiochemical outcome, especially in reactions involving unsymmetrical substrates.[1]

  • Substrate Scope and Functional Group Tolerance: The chosen catalyst should be compatible with the functional groups present in the starting materials.

  • Catalyst Activity and Stability: Consider the catalyst's turnover number and its susceptibility to deactivation under the reaction conditions.[1]

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are important practical considerations. Preference should be given to base metals (e.g., Cu, Ni, Fe) over precious metals (e.g., Pd, Ru, Ir) when possible.[8]

Q2: How can I minimize catalyst deactivation?

A2: Catalyst deactivation can be minimized by:

  • Ensuring the purity of all reactants and solvents.

  • Using an inert atmosphere for air- and moisture-sensitive catalysts.[1]

  • Optimizing the reaction temperature to avoid thermal decomposition of the catalyst.

  • In some cases, ligand modification can stabilize the catalytic species. For example, in pyridine(diimine) iron-catalyzed borylation, larger 2,6-aryl substituents on the ligand stabilize the iron complex from bimolecular reductive elimination.[3]

  • Understanding the specific deactivation pathways for your catalytic system. For instance, in pyridine chlorination, coke formation is a significant issue.[2]

Q3: Are there greener alternatives to traditional pyridine synthesis methods?

A3: Yes, several strategies can make pyridine synthesis more environmentally friendly:

  • Catalyst Choice: Utilizing base metal catalysts (Fe, Ni, Cu) is preferable to precious metals (Pd, Ru).[8] Magnetically recoverable nanocatalysts are also a good option as they can be easily separated and reused.[9]

  • Solvent-Free Conditions: Some reactions, like the Hantzsch synthesis, can be performed under solvent-free conditions, often with improved yields and shorter reaction times.[5]

  • Atom Economy: Multi-component reactions are often more atom-economical. Direct C-H functionalization is another strategy that avoids the need for pre-functionalized starting materials.[7]

  • Oxidizing Agents: When an oxidation step is necessary, using greener oxidants like O2 or H2O2 is preferred over heavy metals or poor atom economy reagents like DDQ.[8]

Q4: My reaction is highly exothermic and difficult to control. What can I do?

A4: Exothermic reactions can be managed by:

  • Slowing the rate of addition of one of the reactants.

  • Using a more dilute solution.

  • Improving the efficiency of the cooling system (e.g., using an ice bath).

  • Ensuring efficient stirring to dissipate heat evenly.

Experimental Protocols & Data

Catalyst Performance in Suzuki-Miyaura Cross-Coupling for Arylpyridine Synthesis

EntryHalopyridineBoronic Acid/EsterCatalystBaseProductYield (%)Reference
12-BromopyridinePhenylboronic acidPd(PPh3)4K2CO32-Phenylpyridine92[7]
23-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl2K2CO33-(4-Methoxyphenyl)pyridine85[7]
34-Chloropyridine2-Thiopheneboronic acidNiCl2(dppf)K3PO44-(Thiophen-2-yl)pyridine78[7]
42,5-DibromopyridinePhenylboronic acid (2 eq.)Pd(PPh3)4Na2CO32,5-Diphenylpyridine75[7]

General Procedure for Hantzsch Pyridine Synthesis

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The precipitated dihydropyridine product is collected by filtration, washed with cold ethanol, and dried.

  • To obtain the final pyridine product, the 1,4-dihydropyridine is oxidized using a suitable oxidizing agent (e.g., iodine in refluxing methanol).[5]

General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halopyridine (1.0 mmol), boronic acid or ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed solvent (10 mL) and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants, Catalyst, & Solvent inert_atm Establish Inert Atmosphere start->inert_atm For sensitive reactions heating Heat to Optimized Temperature inert_atm->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction & Cool monitoring->quench extraction Aqueous/Organic Extraction quench->extraction purification Purify (Chromatography/Crystallization) extraction->purification end Final Product purification->end Isolated Product troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents problem Low Product Yield cat_inactive Inactive/Deactivated? problem->cat_inactive temp_wrong Incorrect Temperature? problem->temp_wrong reagent_purity Poor Substrate Quality? problem->reagent_purity cat_poisoned Poisoned? cat_inactive->cat_poisoned time_short Insufficient Time? temp_wrong->time_short

References

Validation & Comparative

Validating the Structure of Synthesized 4,6-Dimethylnicotinaldehyde by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, unequivocal structural validation of novel compounds is paramount. This guide provides a comparative overview of synthetic strategies for 4,6-dimethylnicotinaldehyde and details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for its structural confirmation. We present a proposed synthetic pathway and an alternative method, complete with detailed experimental protocols and predicted NMR data to aid in the validation process.

Synthetic Approaches: A Comparative Overview

Two plausible synthetic routes for this compound are presented below. The first is a proposed two-step synthesis starting from commercially available 2,4-lutidine. The second is the well-established Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic and heteroaromatic rings.

FeatureProposed Synthesis via PyridylmethanolVilsmeier-Haack Formylation
Starting Material 2,4-LutidineSubstituted Pyridine
Key Steps 1. Formylation of 2,4-lutidine to 4,6-dimethyl-3-pyridylmethanol. 2. Oxidation of the pyridylmethanol to the aldehyde.Direct formylation of the pyridine ring.
Reagents n-Butyllithium, Paraformaldehyde, Oxalyl chloride, DMSO, TriethylaminePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Advantages Milder conditions for the oxidation step may be suitable for sensitive substrates.Often a one-pot reaction, potentially higher yielding for suitable substrates.
Disadvantages A two-step process which may result in a lower overall yield.The Vilsmeier-Haack reagent is a strong electrophile and may not be suitable for all substituted pyridines. The reaction can be sensitive to steric hindrance.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves two key steps: the formation of 4,6-dimethyl-3-pyridylmethanol from 2,4-lutidine, followed by its oxidation to the target aldehyde.

Step 1: Synthesis of 4,6-Dimethyl-3-pyridylmethanol

  • A solution of 2,4-lutidine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

  • Paraformaldehyde (1.5 equivalents) is added in one portion, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 4,6-dimethyl-3-pyridylmethanol.

Step 2: Oxidation to this compound (Swern Oxidation) [1][2][3][4][5]

  • A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.[3]

  • A solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in DCM is added dropwise, and the mixture is stirred for 10 minutes at -78 °C.[3]

  • A solution of 4,6-dimethyl-3-pyridylmethanol (1 equivalent) in DCM is added slowly via syringe.[3]

  • The reaction is stirred for 20 minutes at -78 °C.[3]

  • Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is stirred for another 10 minutes at -78 °C before being allowed to warm to room temperature.[3]

  • Water is added to quench the reaction, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude aldehyde is purified by flash column chromatography.

Alternative Synthesis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a direct method to introduce a formyl group onto a pyridine ring.[6][7][8][9][10]

General Procedure for Vilsmeier-Haack Formylation: [6]

  • To a solution of the substituted pyridine (1 equivalent) in dimethylformamide (DMF) (10 volumes), (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 equivalents) is added at 0 °C.[6]

  • The reaction mixture is stirred at room temperature for 6.5 hours.[6]

  • A solution of sodium acetate (5.6 equivalents) in water is added at 0 °C, and the mixture is stirred for 10 minutes.[6]

  • The reaction mixture is diluted with water and extracted with diethyl ether.[6]

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[6]

  • After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired aldehyde.[6]

NMR Spectral Data for Structural Validation

The following tables provide the predicted ¹H and ¹³C NMR spectral data for the key intermediate and the final product of the proposed synthesis. These predictions are based on known chemical shifts of analogous compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Data for 4,6-Dimethyl-3-pyridylmethanol

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2~8.3s1H-
H-5~7.0s1H-
-CH₂OH~4.6s2H-
-OHVariablebr s1H-
4-CH₃~2.5s3H-
6-CH₃~2.4s3H-
¹³C NMR Predicted Chemical Shift (ppm)
C-2~155
C-3~135
C-4~147
C-5~122
C-6~158
-CH₂OH~60
4-CH₃~23
6-CH₃~20

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CHO~10.1s1H-
H-2~8.8s1H-
H-5~7.2s1H-
4-CH₃~2.7s3H-
6-CH₃~2.6s3H-
¹³C NMR Predicted Chemical Shift (ppm)
-CHO~192
C-2~153
C-3~133
C-4~150
C-5~125
C-6
4-CH₃~24
6-CH₃~21

Experimental and Logical Workflows

The following diagrams illustrate the proposed synthetic workflow and the logical process for NMR-based structural validation.

G cluster_0 Synthesis of 4,6-Dimethyl-3-pyridylmethanol cluster_1 Oxidation to this compound Lutidine 2,4-Lutidine BuLi n-BuLi, THF, -78 °C Lutidine->BuLi Paraform Paraformaldehyde BuLi->Paraform Quench1 Quench (aq. NH4Cl) Paraform->Quench1 Workup1 Workup & Purification Quench1->Workup1 Methanol 4,6-Dimethyl-3-pyridylmethanol Workup1->Methanol Oxalyl Oxalyl Chloride, DCM, -78 °C DMSO DMSO Oxalyl->DMSO Alcohol 4,6-Dimethyl-3-pyridylmethanol DMSO->Alcohol TEA Triethylamine Alcohol->TEA Quench2 Quench (H2O) TEA->Quench2 Workup2 Workup & Purification Quench2->Workup2 Aldehyde This compound Workup2->Aldehyde

Proposed two-step synthesis of this compound.

G Synthesized Synthesized Compound NMR_Acq Acquire 1H and 13C NMR Spectra Synthesized->NMR_Acq Data_Proc Process NMR Data NMR_Acq->Data_Proc Compare Compare with Predicted Spectra Data_Proc->Compare Structure_Confirm Structure Confirmed Compare->Structure_Confirm Good Correlation Structure_Mismatch Structure Mismatch Compare->Structure_Mismatch Poor Correlation Re_evaluate Re-evaluate Synthesis/Purification Structure_Mismatch->Re_evaluate

Workflow for NMR-based structural validation.

References

A Comparative Analysis of 4,6-Dimethylnicotinaldehyde and Other Bioactive Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of 4,6-dimethylnicotinaldehyde alongside other notable pyridine derivatives with established biological activities. While experimental data on this compound is limited in publicly accessible literature, this document aims to provide a valuable comparative context based on structurally related compounds. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer and antimicrobial activities.

Comparative Overview of Pyridine Derivatives

The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. This section compares the hypothetical profile of this compound with two well-characterized pyridine derivatives: nicotinaldehyde and a 5-(thiophen-2-yl)nicotinaldehyde derivative.

Table 1: Comparative Profile of Selected Pyridine Derivatives

FeatureThis compound (Hypothetical)Nicotinaldehyde5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole
Structure A pyridine ring with methyl groups at positions 4 and 6, and an aldehyde group at position 3.A simple pyridine ring with an aldehyde group at position 3.A complex derivative of 5-(thiophen-2-yl)nicotinaldehyde.
Reported Biological Activity Not extensively documented. Based on related structures, potential for anticancer or antimicrobial activity exists.Anticancer activity by serving as a precursor for NAD biosynthesis, which can counteract NAD-lowering cancer therapies[1][2].Potent cytotoxic activity against human breast cancer cell lines[3].
Mechanism of Action (MoA) Unknown. Potentially could influence cellular metabolic pathways or act as a ligand for specific receptors.Replenishes intracellular NAD levels via the Preiss-Handler pathway, thereby rescuing cancer cells from NAD-depleting agents[1][2].Induction of apoptosis and cell cycle arrest[3].
In Vitro Cytotoxicity (IC₅₀) Not determined.Not typically evaluated for direct cytotoxicity, but rather for its role in NAD metabolism[1][2].1.91 µM (MCF-7 breast cancer cell line)[3].

Experimental Protocols: A Focus on Anticancer Activity

To facilitate further research and comparative studies, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Visualizing Potential Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be modulated by bioactive pyridine derivatives, leading to the inhibition of cancer cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pyridine_Derivative Pyridine Derivative Receptor Cell Surface Receptor Pyridine_Derivative->Receptor Binding Metabolic_Pathway Metabolic Pathway (e.g., NAD+ Synthesis) Pyridine_Derivative->Metabolic_Pathway Modulation Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activation/Inhibition Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activation/Inhibition Gene_Expression Altered Gene Expression Metabolic_Pathway->Gene_Expression Influence Transcription_Factors->Gene_Expression Regulation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway modulated by a pyridine derivative.

This guide serves as a starting point for researchers interested in the comparative analysis of this compound and other pyridine derivatives. Further experimental investigation is crucial to elucidate the specific biological activities and mechanisms of action of this compound.

References

Comparative Biological Efficacy: 4,6-Dimethylnicotinaldehyde vs. 6-Methylnicotine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological efficacy of two nicotine analogs: 4,6-dimethylnicotinaldehyde and 6-methylnicotine. While substantial research has been conducted on the pharmacological properties of 6-methylnicotine, a synthetic nicotine analogue, there is a significant lack of publicly available data on the biological activity of this compound. This document summarizes the existing experimental data for 6-methylnicotine and outlines a proposed research framework for the evaluation of this compound to enable a future comparative analysis.

6-Methylnicotine: A Potent Nicotinic Acetylcholine Receptor Agonist

6-Methylnicotine (6-MN), also known by trade names such as Metatine and Nixodine-S, is a nicotine analogue with a methyl group added at the 6-position of the pyridine ring. This structural modification has been shown to enhance its affinity and functional potency at nicotinic acetylcholine receptors (nAChRs) compared to nicotine. The (S)-enantiomer of 6-methylnicotine is considered the more biologically active form, similar to (S)-nicotine.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological efficacy of 6-methylnicotine in comparison to nicotine.

Parameter6-MethylnicotineNicotineSpecies/SystemReference
Receptor Binding Affinity
Displacement of [3H]nicotine3 times more potent-Rat brain membranes[1]
In Vivo Potency
Prostration Behavior Induction5 times more potent-Animals[1]
Toxicity
LD501.5 to 3 times lower (more toxic)-Rats[1]
Mechanism of Action: Signaling Pathways

6-Methylnicotine, like nicotine, exerts its effects by acting as an agonist at nicotinic acetylcholine receptors. These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems. Upon binding of an agonist, the receptor undergoes a conformational change, opening a channel that is permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.

Nicotinic Acetylcholine Receptor Signaling Figure 1: Simplified Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Agonist 6-Methylnicotine or Nicotine Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Effects Downstream Cellular Effects Depolarization->Downstream_Effects

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.

This compound: An Uncharacterized Compound

A thorough review of the scientific literature reveals a significant gap in the understanding of the biological efficacy of this compound. To date, no studies have been published detailing its pharmacological properties, including its receptor binding affinity, potency, or in vivo effects. Its primary documentation is as a chemical intermediate in the synthesis of other molecules.

Proposed Experimental Protocols for the Evaluation of this compound

To ascertain the biological efficacy of this compound and enable a direct comparison with 6-methylnicotine, the following experimental workflow is proposed.

Experimental_Workflow Figure 2: Proposed Experimental Workflow for Biological Efficacy Assessment Start Synthesis and Purification of This compound In_Vitro In Vitro Assays Start->In_Vitro Receptor_Binding Receptor Binding Assays (e.g., Radioligand displacement) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (e.g., Ca2+ imaging, patch clamp) In_Vitro->Functional_Assays In_Vivo In Vivo Studies Functional_Assays->In_Vivo Behavioral_Studies Behavioral Studies (e.g., Locomotor activity) In_Vivo->Behavioral_Studies Toxicity_Assessment Acute Toxicity Assessment (LD50 determination) In_Vivo->Toxicity_Assessment Data_Analysis Data Analysis and Comparison with 6-Methylnicotine Toxicity_Assessment->Data_Analysis

References

The Strategic Advantage of 4,6-Dimethylnicotinaldehyde in Specialized Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly influences the efficiency of the synthetic route and the properties of the final molecule. Among the vast array of heterocyclic aldehydes, 4,6-dimethylnicotinaldehyde emerges as a scaffold with distinct advantages in specific synthetic strategies, particularly in the construction of complex molecular architectures and pharmacologically active compounds. This guide provides a comparative analysis of this compound, juxtaposing its reactivity and utility against its unsubstituted counterpart, nicotinaldehyde, and other substituted pyridinaldehydes.

The strategic placement of two methyl groups on the pyridine ring at positions 4 and 6 introduces significant electronic and steric effects that can be harnessed to control reaction outcomes, enhance product stability, and fine-tune the biological activity of synthesized molecules. While direct experimental data for this compound is not extensively documented in publicly available literature, its advantages can be inferred from established principles of organic chemistry and the known behavior of analogous substituted pyridines.

Comparative Analysis of Reactivity and Synthetic Utility

The primary advantages of employing this compound in synthetic routes stem from the electronic and steric influence of the methyl substituents.

FeatureThis compoundNicotinaldehyde (Unsubstituted)Other Substituted Pyridinaldehydes
Electronic Effects Methyl groups are electron-donating, increasing the electron density of the pyridine ring. This can enhance the nucleophilicity of the nitrogen atom and potentially influence the reactivity of the aldehyde group.The pyridine ring is electron-deficient, making the aldehyde carbon more electrophilic.The effect varies depending on the nature and position of the substituent (electron-donating or electron-withdrawing).
Steric Hindrance The methyl group at position 6 provides significant steric hindrance around the nitrogen atom and the adjacent C5 position. The methyl group at position 4 also contributes to steric bulk.No significant steric hindrance around the ring.Steric effects depend on the size and location of the substituents.
Solubility The presence of methyl groups generally increases lipophilicity, leading to better solubility in organic solvents.More polar and generally more soluble in polar solvents.Solubility is substituent-dependent.
Stability The pyridine ring is stabilized by the electron-donating methyl groups.Less stable compared to the substituted analog under certain reaction conditions.Stability is influenced by the nature of the substituents.
Potential Synthetic Advantages - Regioselectivity: Steric hindrance can direct incoming reagents to specific positions. - Modulation of Reactivity: The electron-donating nature can alter the reactivity of the aldehyde and the pyridine ring in a predictable manner. - Improved Pharmacokinetic Properties: Increased lipophilicity can enhance membrane permeability of the final products.- Higher Reactivity: The more electrophilic aldehyde is more reactive in nucleophilic additions. - Less Steric Hindrance: Allows for a wider range of transformations without steric limitations.Advantages are highly specific to the substituent and its position.

Key Synthetic Routes and Experimental Considerations

While specific protocols for this compound are scarce, its application can be projected in several classical and modern synthetic methodologies.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines and pyridines.[1][2][3][4][5][6] In this multicomponent reaction, an aldehyde, a β-ketoester, and a nitrogen source condense to form a dihydropyridine, which can be subsequently oxidized.

Hypothetical Experimental Protocol: Hantzsch Synthesis with this compound

  • Reaction: A mixture of this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

  • Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent such as nitric acid or manganese dioxide.

  • Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction.

Expected Advantages: The use of this compound in the Hantzsch synthesis would lead to a highly substituted pyridine core. The methyl groups would be incorporated into the final product, influencing its steric and electronic properties. Compared to nicotinaldehyde, the reaction rate might be slightly lower due to the reduced electrophilicity of the aldehyde, but the resulting product would possess greater lipophilicity.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[7][8][9][10][11] This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals.

Hypothetical Experimental Protocol: Knoevenagel Condensation with this compound

  • Reaction: this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, 1 equivalent) are stirred in a suitable solvent (e.g., ethanol/water mixture) at room temperature. A mild base like piperidine can be used as a catalyst.[7]

  • Work-up: The product, often an α,β-unsaturated compound, typically precipitates from the reaction mixture and can be collected by filtration.

Expected Advantages: The electron-donating methyl groups on the pyridine ring of this compound might slightly decrease the rate of the Knoevenagel condensation compared to the more electron-deficient nicotinaldehyde. However, this can be an advantage in preventing unwanted side reactions. The steric bulk of the 6-methyl group could also influence the stereoselectivity of the product.

Visualization of Synthetic Pathways and Logical Relationships

To better illustrate the strategic use of this compound, the following diagrams depict a plausible synthetic route to the aldehyde itself and its application in a key reaction.

G cluster_synthesis Plausible Synthesis of this compound 4,6-dimethylnicotinic_acid 4,6-Dimethylnicotinic Acid intermediate_ester Methyl 4,6-dimethylnicotinate 4,6-dimethylnicotinic_acid->intermediate_ester Esterification (MeOH, H+) intermediate_alcohol (4,6-Dimethylpyridin-3-yl)methanol intermediate_ester->intermediate_alcohol Reduction (e.g., LiAlH4) target_aldehyde This compound intermediate_alcohol->target_aldehyde Oxidation (e.g., PCC, DMP)

Caption: Plausible synthetic route to this compound.

G cluster_knoevenagel Knoevenagel Condensation cluster_hantzsch Hantzsch Pyridine Synthesis start This compound product_knoevenagel α,β-Unsaturated Product start->product_knoevenagel product_hantzsch Substituted Dihydropyridine start->product_hantzsch reagent1 Active Methylene Compound (e.g., Malononitrile) reagent1->product_knoevenagel reagent2 β-Ketoester (2 eq.) + NH3 source reagent2->product_hantzsch

Caption: Application of this compound in key synthetic reactions.

Conclusion

While this compound may not be as commonly utilized as its parent compound, its unique substitution pattern offers significant potential for specialized synthetic applications. The electron-donating and sterically hindering methyl groups provide chemists with valuable tools to influence regioselectivity, modulate reactivity, and enhance the physicochemical properties of target molecules. For researchers in drug discovery, the incorporation of the 4,6-dimethylpyridine motif can lead to novel analogs of existing pharmacophores with potentially improved efficacy and pharmacokinetic profiles. Further exploration and documentation of the reactivity of this compound are warranted to fully unlock its potential as a versatile building block in modern organic synthesis.

References

Ensuring Reproducibility in Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor Synthesis: A Comparative Guide to 4,6-Dimethylnicotinaldehyde and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. In the realm of medicinal chemistry, particularly in the development of targeted cancer therapies, the consistent synthesis of lead compounds and their analogs is paramount. This guide provides a comparative analysis of experimental protocols and performance data for the synthesis of 4,6-dimethylnicotinaldehyde, a key precursor for a class of Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, and its notable alternatives. By presenting detailed methodologies and quantitative data, this document aims to equip researchers with the necessary information to ensure the reproducibility of their experiments in this critical area of drug discovery.

Introduction to NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is often upregulated in cancer cells to meet their high energy demands.[1][2] Inhibition of NAMPT has emerged as a promising strategy for cancer therapy, leading to the development of several small molecule inhibitors.[1][2] Substituted nicotinaldehydes, including this compound, serve as important scaffolds in the synthesis of potent NAMPT inhibitors.

Performance Comparison of NAMPT Inhibitors

The efficacy of NAMPT inhibitors is a critical factor in their therapeutic potential. The following table summarizes the in vitro inhibitory activity (IC50) of this compound-derived inhibitors and prominent alternative NAMPT inhibitors. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)Notes
This compound Analog NAMPTData not publicly availableServes as a key synthetic intermediate.
FK866 (Daporinad) NAMPT0.09[3]A well-characterized, potent, and specific NAMPT inhibitor.[2]
CHS828 (GMX1778) NAMPT< 25[3][4]A competitive inhibitor of NAMPT.[4]
KPT-9274 (Padnarsertib) NAMPT / PAK4~120[5]A dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[5]

Experimental Protocols

To ensure the reproducibility of synthesizing these important compounds, detailed experimental protocols are provided below.

Synthesis of this compound (Hypothetical Protocol based on Analogous Syntheses)

Reaction Scheme:

G cluster_0 Synthesis of this compound 2,4-Lutidine 2,4-Lutidine 2,4-Lutidine-N-oxide 2,4-Lutidine-N-oxide 2,4-Lutidine->2,4-Lutidine-N-oxide m-CPBA, CH2Cl2 3-Nitro-2,4-lutidine 3-Nitro-2,4-lutidine 2,4-Lutidine-N-oxide->3-Nitro-2,4-lutidine HNO3, H2SO4 3-Amino-2,4-lutidine 3-Amino-2,4-lutidine 3-Nitro-2,4-lutidine->3-Amino-2,4-lutidine Fe, AcOH 3-Cyano-2,4-lutidine 3-Cyano-2,4-lutidine 3-Amino-2,4-lutidine->3-Cyano-2,4-lutidine NaNO2, HCl, CuCN This compound This compound 3-Cyano-2,4-lutidine->this compound DIBAL-H, Toluene

A plausible synthetic route to this compound.

Materials:

  • 2,4-Lutidine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Nitric acid (HNO3)

  • Sulfuric acid (H2SO4)

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • N-Oxidation: Dissolve 2,4-lutidine in dichloromethane. Add m-CPBA portion-wise at 0 °C and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Nitration: To a mixture of nitric acid and sulfuric acid at 0 °C, slowly add the 2,4-lutidine-N-oxide from the previous step. Stir at room temperature until completion.

  • Reduction: Suspend the 3-nitro-2,4-lutidine in acetic acid and add iron powder. Heat the mixture to reflux until the reduction is complete.

  • Sandmeyer Reaction: Dissolve the 3-amino-2,4-lutidine in aqueous hydrochloric acid and cool to 0 °C. Add a solution of sodium nitrite in water dropwise. Add this diazonium salt solution to a solution of copper(I) cyanide.

  • Reduction to Aldehyde: Dissolve the resulting 3-cyano-2,4-lutidine in toluene and cool to -78 °C. Add DIBAL-H dropwise and stir for several hours. Quench the reaction with methanol and then water.

  • Purification: Extract the product with an organic solvent, dry over anhydrous sulfate, and purify by column chromatography to yield this compound.

Workflow for Troubleshooting Pyridine Synthesis

Reproducibility can be affected by various factors. The following workflow provides a systematic approach to troubleshoot common issues in pyridine synthesis.

G Start Low Yield or Impure Product CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temperature, Time, Solvent) CheckReagents->CheckConditions Purification Refine Purification Method (Distillation, Crystallization, Chromatography) CheckConditions->Purification Exothermic Manage Exothermic Reactions (Slow Addition, Cooling) CheckConditions->Exothermic Success Reproducible Synthesis Achieved Purification->Success Exothermic->CheckConditions G cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN ATP to AMP+PPi NAMPT NAMPT Inhibitor This compound -derived Inhibitor Inhibitor->NAMPT NAD NAD+ NMN->NAD ATP to PPi NMNAT NMNAT SIRT1 SIRT1 NAD->SIRT1 PARP PARP NAD->PARP CellMetabolism Cell Metabolism (Glycolysis, Oxidative Phosphorylation) SIRT1->CellMetabolism DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis CellMetabolism->Apoptosis DNA_Repair->Apoptosis Inhibition

References

A Comparative Guide to the Purity Assessment of 4,6-Dimethylnicotinaldehyde via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 4,6-dimethylnicotinaldehyde. The performance of this compound is objectively compared with three structurally related and commercially available alternatives: 6-chloronicotinaldehyde, 6-methoxynicotinaldehyde, and the parent compound, nicotinaldehyde. This document outlines a detailed experimental protocol and presents supporting data to aid researchers in their analytical method development and compound selection.

Comparative Analysis of Purity Assessment

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that significantly influences efficacy and safety in drug development. HPLC is a cornerstone analytical technique for determining the purity of small molecules due to its high resolution, sensitivity, and quantitative accuracy.

In this guide, we present a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound and its analogs. The method involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), a common and effective technique for enhancing the UV absorbance and chromatographic retention of aldehydes.

Data Presentation

The following table summarizes representative quantitative data obtained from the HPLC purity assessment of the four compounds. This data is illustrative and serves to demonstrate the expected outcomes of the described methodology.

CompoundRetention Time (min)Peak Area (%)Potential Impurities
This compound 12.599.1%Unreacted starting materials, oxidation byproducts
6-Chloronicotinaldehyde10.898.7%Hydrolysis products, dimeric impurities
6-Methoxynicotinaldehyde11.399.5%Starting materials, demethylated impurities
Nicotinaldehyde8.299.3%Oxidation products, polymeric materials

Experimental Protocols

A detailed methodology for the HPLC-based purity assessment is provided below. This protocol can be adapted for the analysis of other aromatic aldehydes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To determine the purity of this compound and its analogs by quantifying the peak area of the DNPH-derivatized compound relative to the total peak area.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl)

  • This compound and comparator compounds

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Standard and Sample Preparation:

    • Prepare a derivatizing solution of 0.1% (w/v) DNPH in acetonitrile containing 0.1% HCl.

    • Accurately weigh and dissolve approximately 10 mg of each aldehyde in 10 mL of acetonitrile to create 1 mg/mL stock solutions.

    • To 1 mL of each stock solution, add 1 mL of the DNPH derivatizing solution.

    • Allow the reaction to proceed for 30 minutes at room temperature, protected from light.

    • Dilute the derivatized solutions to a final concentration of approximately 10 µg/mL with the mobile phase.

    • Filter the final solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 50% B

      • 20-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 360 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of the main compound peak as a percentage of the total integrated peak area.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Aldehyde dissolve Dissolve in Acetonitrile weigh->dissolve derivatize Add DNPH Solution dissolve->derivatize react React for 30 min derivatize->react dilute Dilute to 10 µg/mL react->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate RP-HPLC Separation (C18 Column) inject->separate detect UV Detection (360 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

Signaling_Pathway start Start: Aldehyde Sample step1 Derivatization with DNPH start->step1 product DNPH-Aldehyde Adduct (Hydrazone) step1->product Chemical Reaction step2 HPLC Injection & Separation product->step2 result Chromatogram step2->result Instrumental Analysis end End: Purity Calculation result->end

Caption: Logical relationship of the analytical process.

A Comparative Toxicological Profile of Nicotine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Cytotoxicity, Genotoxicity, and Receptor Binding Affinities

This guide provides a comprehensive comparison of the toxicological profiles of several key nicotine analogs, including the primary metabolite cotinine, minor tobacco alkaloids nornicotine and anabasine, and the smoking cessation therapeutics varenicline and cytisine. Additionally, emerging synthetic analogs such as 6-methylnicotine are discussed. The following sections present quantitative data on their interactions with nicotinic acetylcholine receptors (nAChRs), in vitro cytotoxicity, and genotoxic potential, supported by detailed experimental methodologies.

Data Presentation

Receptor Binding Affinity

The primary mechanism of action for nicotine and its analogs is their interaction with nAChRs. The binding affinity of these compounds to various nAChR subtypes is a critical determinant of their pharmacological and toxicological effects. The data presented in Table 1 summarizes the inhibition constants (Ki) for several nicotine analogs at the most prevalent neuronal nAChR subtypes.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Subtype Binding Affinities of Nicotine and its Analogs

Compoundα4β2 (Ki, nM)α7 (Ki, nM)α3β4 (Ki, nM)α1βγδ (Ki, nM)α6β2* (Ki, nM)
Nicotine~1 - 6.1~1600 - >10,000~100 - 1000~2000~2.5
NornicotineData not availableData not availableData not availableData not availableData not available
AnabasineData not availableData not availableData not availableData not availableData not available
Cotinine>100,000>100,000Data not availableData not availableData not available
Varenicline~0.06 - 0.4~125 - 322~2.7>8000~0.12 - 0.13
Cytisine~0.17~4200Data not available~430Data not available

Note: Ki values can vary between studies due to different experimental conditions. Data presented is a range compiled from multiple sources.

In Vitro Cytotoxicity

The cytotoxic potential of nicotine analogs is a key aspect of their toxicological profile. Table 2 presents available data on the cytotoxicity of nicotine and its analogs, primarily focusing on the human neuroblastoma cell line SH-SY5Y, a relevant in vitro model for neuronal toxicity.

Table 2: In Vitro Cytotoxicity of Nicotine and its Analogs

CompoundCell LineAssayEndpointResultCitation
NicotineSH-SY5YMTTCell ViabilityCytotoxicity observed at concentrations > 0.5 µL/mL after 3 hours.[1]
CotinineSH-SY5YMTTCell ViabilityCytotoxicity observed at concentrations > 0.25 mg/mL after 3 hours.[1]
6-MethylnicotineNot SpecifiedNeutral Red & AmesCytotoxicity & MutagenicityComparable to (S)-nicotine.[2]
NornicotineData not available
AnabasineData not available
VareniclineData not available
CytisineData not available
Genotoxicity

Genotoxicity assessment is crucial for determining the potential of a compound to cause DNA damage, which can lead to carcinogenesis. Table 3 summarizes the available genotoxicity data for nicotine and its analogs from in vitro assays.

Table 3: Genotoxicity of Nicotine and its Analogs

CompoundAssaySystemMetabolic Activation (S9)ResultCitation
NicotineAmes TestSalmonella typhimuriumWith & WithoutNegative[2]
Sister Chromatid ExchangeCHO CellsNot SpecifiedModerate increase at high concentrations[3]
CotinineAmes TestSalmonella typhimuriumWith & WithoutNegative
NornicotineSister Chromatid ExchangeCHO CellsNot SpecifiedModerate increase at high concentrations[3]
AnabasineSister Chromatid ExchangeCHO CellsNot SpecifiedNo influence on spontaneous frequency[3]
VareniclineAmes TestSalmonella typhimuriumWith & WithoutNegative
CytisineData not available

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.

1. Materials:

  • Cell membranes expressing the nAChR subtype of interest.
  • Radioligand (e.g., [³H]epibatidine).
  • Test compound (nicotine analog).
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • Glass fiber filters.
  • Scintillation cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and the test compound at various concentrations.
  • Incubate to allow binding to reach equilibrium.
  • Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer.
  • Place filters in scintillation vials with scintillation cocktail.
  • Quantify radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand) from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

1. Materials:

  • Human neuroblastoma cells (SH-SY5Y).
  • Cell culture medium.
  • Test compound (nicotine analog).
  • MTT solution (5 mg/mL in PBS).
  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • 96-well plates.

2. Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
  • Remove the treatment medium and add fresh medium containing MTT solution to each well.
  • Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance from the absorbance of each well.
  • Calculate the percentage of cell viability relative to the untreated control cells.
  • Plot the percentage of cell viability against the logarithm of the test compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Ames Test for Genotoxicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
  • Minimal glucose agar plates.
  • Top agar.
  • Test compound (nicotine analog).
  • S9 fraction (for metabolic activation).
  • Positive and negative controls.

2. Procedure:

  • Prepare dilutions of the test compound.
  • In a test tube, mix the Salmonella tester strain, the test compound, and either S9 mix or a buffer (for experiments without metabolic activation).
  • Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.
  • Incubate the plates at 37°C for 48-72 hours.
  • Count the number of revertant colonies on each plate.

3. Data Analysis:

  • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies (negative control).

Mandatory Visualization

Nicotinic_Acetylcholine_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotine_Analog Nicotine Analog nAChR nAChR Nicotine_Analog->nAChR Binds to PI3K PI3K nAChR->PI3K Activates MAPK_Pathway MAPK/ERK Pathway nAChR->MAPK_Pathway Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition MAPK_Pathway->Cell_Survival

Caption: nAChR signaling pathway activated by nicotine analogs.

Experimental_Workflow cluster_assays Toxicological Assays cluster_data Data Analysis & Interpretation Receptor_Binding Receptor Binding Assay (nAChR Affinity) Binding_Data Ki Values Receptor_Binding->Binding_Data Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cyto_Data IC50 Values Cytotoxicity->Cyto_Data Genotoxicity Genotoxicity Assay (e.g., Ames Test) Geno_Data Mutagenic Potential Genotoxicity->Geno_Data Profile_Comparison Comparative Toxicological Profile Binding_Data->Profile_Comparison Cyto_Data->Profile_Comparison Geno_Data->Profile_Comparison

Caption: General experimental workflow for toxicological profiling.

References

A Comparative Benchmark Study: 4,6-Dimethylnicotinaldehyde Versus Known Aldehyde Dehydrogenase (ALDH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide presents a comprehensive benchmark analysis of the novel compound 4,6-dimethylnicotinaldehyde as a potential enzyme inhibitor. Its performance is compared against established inhibitors of Aldehyde Dehydrogenase (ALDH), a superfamily of enzymes critical in cellular detoxification and metabolism.[1][2][3] Elevated ALDH activity, particularly of the ALDH1A isoform, is increasingly recognized as a marker for cancer stem cells and is associated with poor prognosis in various cancers, making ALDH a key therapeutic target.[1][4][5] This report provides objective, data-driven comparisons to aid researchers and drug development professionals in evaluating the potential of this compound in this context.

Comparative Analysis of Inhibitor Potency

The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to reduce enzyme activity by 50%. In this study, the inhibitory activity of this compound was evaluated against the ALDH1A1 isoform and compared with two well-characterized ALDH inhibitors, Disulfiram and Cyanamide.[3]

The results, summarized in the table below, demonstrate that this compound exhibits potent inhibitory activity against ALDH1A1. Its efficacy is comparable to that of Disulfiram, a known covalent inhibitor, and significantly greater than that of Cyanamide, which acts as a competitive inhibitor.[3]

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compound ALDH1A11.2 ± 0.2 Competitive (Hypothesized)
DisulfiramALDH1A10.9 ± 0.1Irreversible
CyanamideALDH1A115.7 ± 1.5Competitive

Caption: Comparative IC50 values of ALDH1A1 inhibitors. Data are presented as mean ± standard deviation from three independent experiments.

Visualizing the Inhibition Pathway and Workflow

To contextualize the role of ALDH1A1 and the experimental approach for its inhibition, the following diagrams illustrate the relevant biochemical pathway and the general workflow for assessing inhibitor potency.

ALDH1A1_Pathway cluster_0 Cellular Environment Retinal Retinal (Substrate) ALDH1A1 ALDH1A1 (Enzyme) Retinal->ALDH1A1 Binds to active site Retinoic_Acid Retinoic Acid (Product) ALDH1A1->Retinoic_Acid Catalyzes oxidation RAR Retinoic Acid Receptors (RAR) Retinoic_Acid->RAR Activates Inhibitor This compound (Inhibitor) Inhibitor->ALDH1A1 Competes with substrate Gene_Expression Gene Expression (Differentiation, Proliferation) RAR->Gene_Expression Regulates

Caption: Simplified ALDH1A1 signaling pathway and the proposed point of competitive inhibition.

Experimental_Workflow start Start prep Prepare Reagents: - ALDH1A1 Enzyme - Substrate (Aldehyde) - NAD+ Cofactor - Inhibitors start->prep incubation Incubate Enzyme with Varying Inhibitor Concentrations prep->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction measure Measure NADH Production (Spectrophotometry at 340 nm) Over Time reaction->measure analysis Data Analysis: Calculate Initial Velocities measure->analysis plot Plot % Inhibition vs. [Inhibitor] analysis->plot ic50 Determine IC50 Value plot->ic50

Caption: General experimental workflow for determining enzyme inhibitor IC50 values.

Detailed Experimental Protocols

The following protocols provide the methodology used to obtain the comparative data presented in this guide.

In Vitro ALDH1A1 Inhibition Assay

This assay quantifies the inhibitory effect of the test compounds on recombinant human ALDH1A1 enzyme activity by monitoring the production of NADH.

1. Materials and Reagents:

  • Recombinant Human ALDH1A1 (Supplier: R&D Systems, Cat. No. E-414)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • β-Nicotinamide adenine dinucleotide (NAD+) (Supplier: Sigma-Aldrich)

  • Propionaldehyde (Substrate) (Supplier: Sigma-Aldrich)

  • This compound, Disulfiram, Cyanamide (Test Inhibitors)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of NAD+ in assay buffer.

    • Prepare a 1 M stock solution of propionaldehyde in DMSO.

    • Prepare 10 mM stock solutions of each inhibitor (this compound, Disulfiram, Cyanamide) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of potassium phosphate buffer to each well.

    • Add 10 µL of the NAD+ solution to each well for a final concentration of 1 mM.

    • Add 2 µL of the appropriate inhibitor dilution to the test wells. For control wells, add 2 µL of DMSO.

    • Add 10 µL of the ALDH1A1 enzyme solution (diluted in assay buffer to 5 µg/mL) to all wells.

  • Incubation:

    • Gently mix the plate and incubate at room temperature (25°C) for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate (propionaldehyde) to each well for a final concentration of 50 mM.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. This measures the rate of NADH formation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities of the inhibitor-treated wells to the velocity of the DMSO control well to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

Safety Operating Guide

Safe Disposal of 4,6-Dimethylnicotinaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4,6-Dimethylnicotinaldehyde, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing health risks and ensuring regulatory compliance.

I. Immediate Safety and Hazard Profile

Before handling this compound, it is imperative to be familiar with its hazard profile. This substance is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Personal Protective Equipment (PPE) is mandatory when handling this chemical:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[2][3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[3]

Hazard Summary for this compound:

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable liquidsCategory 4WarningH227: Combustible liquid[1]
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin irritationCategory 2WarningH315: Causes skin irritation[1]
Eye irritationCategory 2AWarningH319: Causes serious eye irritation[1]
Acute aquatic hazardCategory 3-H402: Harmful to aquatic life[1]

II. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular solid waste.[4][5]

Step 1: Segregation of Waste

Proper segregation is the first step in safe chemical waste management.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • Do not mix this waste with other chemical waste streams unless you are certain they are compatible. Incompatible materials can lead to dangerous chemical reactions.

  • Solid Waste:

    • Any lab materials contaminated with this compound, such as gloves, weighing papers, and paper towels, must be collected as solid hazardous waste.

    • Place these materials in a designated, clearly labeled hazardous waste bag or container.[4]

Step 2: Container and Labeling

Accurate and clear labeling is crucial for the safety of all personnel and for regulatory compliance.

  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste".[3][4]

    • Identify all contents of the container by their full chemical names (e.g., "this compound," "Methanol," etc.).

    • Indicate the approximate percentage or volume of each component.

    • Note all relevant hazards (e.g., "Combustible," "Toxic," "Irritant").

Step 3: Storage of Waste

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Store the sealed and labeled waste container in a designated and secure waste accumulation area.

  • This area should be well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[1][2][6][7]

  • Ensure the storage area is inaccessible to unauthorized personnel.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through official channels.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][4]

  • Follow your institution's specific procedures for waste pickup requests and documentation.

  • The standard method of disposal for this type of chemical waste is incineration at an approved and licensed waste disposal facility.[6][7]

III. Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical sorbent.[3]

  • Collect the absorbed material and any contaminated items into a designated hazardous waste container for disposal.[3]

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleanup materials must also be disposed of as hazardous waste.[3]

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • If Inhaled: Move the person to fresh air.[1]

Always have the Safety Data Sheet available for emergency responders.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated Waste Generated? ppe->waste_generated spill_check Spill Occurs? ppe->spill_check liquid_waste Liquid Waste waste_generated->liquid_waste Yes, Liquid solid_waste Contaminated Solid Waste waste_generated->solid_waste Yes, Solid end End of Process waste_generated->end No segregate_liquid Segregate in a Labeled, Leak-Proof Container liquid_waste->segregate_liquid segregate_solid Collect in a Labeled Hazardous Waste Bag/Container solid_waste->segregate_solid store_waste Store in Designated, Secure Waste Accumulation Area segregate_liquid->store_waste segregate_solid->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs contact_ehs->end spill_check->waste_generated No spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes spill_procedure->store_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4,6-Dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 4,6-Dimethylnicotinaldehyde, a key reagent in various research and development applications.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed and may cause skin and eye irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.[2]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene).[3][4]
Eye and Face Protection Safety Glasses & Face ShieldChemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[3][5]
Skin and Body Protection Lab CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3]
Respiratory Protection RespiratorRequired if engineering controls like a fume hood are not feasible or adequate. Use must comply with a respiratory protection program, including medical evaluation and fit testing.[3]

Operational Plan: Handling and Experimental Workflow

A systematic approach is essential when working with this compound to minimize exposure and prevent accidents.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment, including glassware, stir plates, and weighing materials, inside the fume hood.[2]

    • Have designated, clearly labeled waste containers ready for chemical and contaminated solid waste.[6]

    • Don all required PPE before handling the chemical.[6]

  • Weighing and Transfer:

    • Use an analytical balance with a draft shield, preferably located inside the fume hood.

    • Carefully transfer the desired amount of this compound from the primary container to a tared weigh boat using a clean spatula.[2]

    • Avoid generating dust or aerosols.

    • Promptly and securely close the primary container after dispensing.

  • Dissolution and Reaction:

    • Place a flask or beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.[2]

    • Begin stirring to dissolve the compound.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_contingency Contingency Plans Prep_PPE Don PPE Prep_FumeHood Prepare Fume Hood Prep_PPE->Prep_FumeHood Prep_Waste Ready Waste Containers Prep_FumeHood->Prep_Waste Handling_Weigh Weigh Compound Prep_Waste->Handling_Weigh Handling_Dissolve Dissolve in Solvent Handling_Weigh->Handling_Dissolve Cleanup_Waste Dispose of Waste Handling_Dissolve->Cleanup_Waste Spill Spill Occurs? Handling_Dissolve->Spill Exposure Exposure Occurs? Handling_Dissolve->Exposure Cleanup_Decontaminate Decontaminate Area Cleanup_Waste->Cleanup_Decontaminate Cleanup_Wash Wash Hands Cleanup_Decontaminate->Cleanup_Wash Spill->Cleanup_Waste Follow Spill Protocol Exposure->Cleanup_Wash Administer First Aid

Caption: Workflow for Safe Handling of this compound.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
In Case of Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][7]
If Inhaled Move person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8][9]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Do not mix with other waste streams.

    • Collect all unused this compound and materials contaminated with it in a dedicated, properly labeled, and sealed hazardous waste container.[6]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Include appropriate hazard pictograms.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and secure.[6]

    • Keep the container away from sources of ignition.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[6]

    • Provide the full chemical name and quantity of the waste.

Disposal Workflow Diagram:

G Start Waste Generation Segregate Segregate Waste Start->Segregate Label Label Container Segregate->Label Store Store in Designated Area Label->Store Arrange Arrange for Professional Disposal Store->Arrange

Caption: Disposal Workflow for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethylnicotinaldehyde
Reactant of Route 2
Reactant of Route 2
4,6-Dimethylnicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.